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Core Science & Biosynthesis

Foundational

Mechanistic Profiling and Pharmacophore Applications of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Executive Summary In modern rational drug design, the identification and utilization of privileged scaffolds are paramount. Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification and utilization of privileged scaffolds are paramount. Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5) is a highly versatile, trifunctional pharmacophore building block. While not a standalone therapeutic agent, its "mechanism of action" is defined by how its three distinct structural modules—the pyrazine core, the 6-bromo substituent, and the N,N-dimethylaminoethoxy (DMAE) tail—dictate the pharmacodynamics (target engagement) and pharmacokinetics (solubility, distribution) of the final active pharmaceutical ingredient (API).

This whitepaper provides an in-depth technical analysis of this compound, detailing the physical chemistry of its target interactions, hypothesized signaling pathway modulation, and the rigorous experimental protocols required to validate its mechanism of action in a drug discovery cascade.

Structural Mechanistic Profiling

The pharmacological utility of this compound stems from the synergistic behavior of its three structural domains. When integrated into a lead molecule (e.g., a kinase inhibitor or a GPCR ligand), each moiety drives specific thermodynamic and kinetic interactions within the biological target's binding pocket.

The Pyrazine Core: ATP-Competitive Hinge Binding

Pyrazine is an electron-deficient, planar aromatic heterocycle with a first pKa​ of ~0.65[1]. In medicinal chemistry, it serves as a robust bioisostere for benzene and pyridine. Mechanistically, the nitrogen atoms in the pyrazine ring act as critical hydrogen bond acceptors (HBAs)[1]. In the context of protein kinases (such as CDK9, Syk, or JAK), the pyrazine nitrogen forms a highly conserved hydrogen bond with the backbone amide (e.g., the NH of an Alanine or Cysteine residue) in the ATP-binding hinge region, anchoring the molecule in the active site[1][2].

The 6-Bromo Substituent: Halogen Bonding and Residence Time

While the bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) during lead optimization, its primary mechanistic role in target engagement is driven by halogen bonding (XB) . Bromine features a " σ -hole"—a localized region of positive electrostatic potential on the elongation of the C-Br covalent bond[3][4]. This σ -hole forms highly directional, non-covalent interactions with electron-rich nucleophiles (such as backbone carbonyl oxygens or sulfur atoms in methionine/cysteine) within the target protein[3][5]. Halogen bonding significantly decreases the dissociation rate constant ( koff​ ), thereby prolonging the drug-target residence time, a critical metric for sustained in vivo efficacy.

The N,N-Dimethylaminoethoxy (DMAE) Tail: Solvation and Salt Bridges

The DMAE group is a flexible, hydrophilic moiety with a basic tertiary amine ( pKa​ ~8.5–9.5). Its introduction serves two mechanistic purposes:

  • Physicochemical: It drastically improves aqueous solubility and metabolic stability, preventing rapid clearance[6].

  • Pharmacodynamic: The flexible ether linkage allows the protonated dimethylamine to project into solvent-exposed channels or form critical electrostatic salt bridges with acidic residues (Aspartate or Glutamate) in the target protein, as demonstrated in the design of menin-MLL interaction inhibitors[6].

Pharmacophore Target Engagement Model

The following diagram illustrates the tripartite mechanism of action when this scaffold is docked into a generalized protein target (e.g., a kinase active site).

G cluster_0 Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- PZ Pyrazine Core Target1 Kinase Hinge Region (Backbone NH) PZ->Target1 Hydrogen Bonding (HBA) BR 6-Bromo Substituent Target2 Nucleophilic Pocket (Carbonyl Oxygen) BR->Target2 Halogen Bonding (σ-hole) DMAE DMAE Side Chain Target3 Solvent Channel / Acidic Residue (Asp/Glu) DMAE->Target3 Salt Bridge / Solvation

Pharmacophore mapping of the compound's structural moieties to target engagement mechanisms.

Quantitative Data Presentation

To contextualize the utility of this scaffold, Table 1 summarizes the physicochemical properties and the anticipated pharmacological impact of its constituent modules.

Structural MotifChemical PropertyPrimary Mechanistic RolePharmacological Impact (Typical ΔG / Effect)
Pyrazine Core Electron-deficient aromatic, HBAHinge-region anchoring via H-bondsHigh affinity ( Kd​ in low nM range); ΔG ~ -3 to -5 kcal/mol per H-bond
6-Bromo Group σ -hole (positive electrostatic potential)Halogen bonding (XB) with nucleophilesDecreased koff​ ; prolonged residence time; ΔG ~ -1 to -3 kcal/mol
DMAE Tail Basic tertiary amine, flexible etherSalt bridge formation; solvent interactionIncreased aqueous solubility (>100 μg/mL)[6]; enhanced target selectivity

Experimental Protocols for Target Validation

To validate the mechanism of action of derivatives synthesized from this scaffold, a self-validating assay cascade must be employed. The following protocols emphasize causality—explaining why specific techniques are chosen to validate the mechanisms described above.

Protocol 1: TR-FRET Kinase Binding Assay (Validating Hinge Engagement)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to confirm that the pyrazine core successfully competes with ATP at the hinge region. TR-FRET is chosen over standard luminescence assays because the time-resolved nature eliminates compound auto-fluorescence interference, ensuring high data integrity (Z' > 0.7).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer & Antibody: Dilute the specific kinase (e.g., CDK9), the Europium-labeled anti-tag antibody (donor), and the fluorescent ATP-competitive tracer (acceptor) in the assay buffer.

  • Compound Dispensing: Echo-dispense the pyrazine-derivative compounds in a 10-point dose-response curve (starting at 10 μM, 1:3 dilutions) into a 384-well plate. Self-Validation Control: Include Staurosporine as a positive control and DMSO as a vehicle control to establish the assay window.

  • Incubation: Add the enzyme/antibody/tracer mixture to the compounds. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Analysis: Calculate the IC50 based on the 665/620 nm emission ratio. A low IC50 confirms successful pyrazine-mediated hinge binding.

Protocol 2: Surface Plasmon Resonance (SPR) (Validating Halogen Bond Kinetics)

To prove that the 6-bromo substituent is engaging in halogen bonding, we must measure the binding kinetics. SPR is essential here because it differentiates between affinity ( KD​ ) driven by a fast on-rate ( kon​ ) versus a slow off-rate ( koff​ ). Halogen bonds characteristically decrease koff​ .

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a level of ~3000 Response Units (RU). Self-Validation Control: Leave one flow cell unmodified as a reference to subtract bulk refractive index changes.

  • Buffer Equilibration: Run running buffer (PBS-P+ with 2% DMSO) until a stable baseline is achieved.

  • Analyte Injection: Inject the brominated pyrazine derivative at 5 different concentrations (spanning 0.1x to 10x the expected KD​ ) at a high flow rate (50 μL/min) to minimize mass transport limitation.

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to accurately capture the slow dissociation phase driven by the halogen bond.

  • Data Processing: Apply double-referencing (subtracting the reference flow cell and a buffer-only injection). Fit the sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and residence time ( τ=1/koff​ ).

High-Throughput Screening Workflow

Workflow Synth Scaffold Derivatization (Cross-Coupling) TRFRET TR-FRET Kinase Assay (ATP-Competitive Binding) Synth->TRFRET SPR SPR Kinetics (Residence Time / k_off) TRFRET->SPR IC50 < 100 nM Cell Cellular Phenotypic Assay (Target Engagement) SPR->Cell Prolonged Residence Time

Step-by-step validation workflow for evaluating derivatives of the pyrazine-based scaffold.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Title: Pyrazines in Drug Discovery Source: PharmaBlock URL
  • Title: The Halogen Bond Source: PMC URL
  • Title: Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery Source: Frontiers in Chemistry / LMU Munich URL
  • Title: Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Covalency of the Strong Br···N Halogen Bonds in Neutral and Ionic Complexes Source: ACS Publications URL

Sources

Exploratory

An In-depth Technical Guide to the Presumed In Vitro Receptor Binding Profile of 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine

A Senior Application Scientist's Perspective on Characterization and Analysis Disclaimer: As of the latest literature review, the specific in vitro receptor binding profile for 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Characterization and Analysis

Disclaimer: As of the latest literature review, the specific in vitro receptor binding profile for 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine has not been explicitly detailed in publicly accessible scientific literature. However, based on its structural characteristics, a predictive analysis can be made by examining a closely related and extensively studied compound: Brimonidine . This guide will, therefore, leverage the well-documented profile of Brimonidine as a surrogate to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore the established pharmacology of this structural analog and provide the detailed methodologies required to empirically determine the binding profile of the novel pyrazine derivative.

Section 1: Structural Analysis and the Rationale for a Surrogate Model

The compound of interest, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine, shares significant structural homology with Brimonidine (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine).[1][2] The key distinction lies in the aromatic core: the topic compound features a pyrazine ring, whereas Brimonidine contains a quinoxaline moiety. A quinoxaline ring is essentially a pyrazine ring fused with a benzene ring.[3][4] This structural relationship suggests that the two molecules may interact with similar biological targets, a concept frequently explored in medicinal chemistry through bioisosteric replacement.[5][6]

Brimonidine is a well-established, potent, and highly selective α2-adrenergic receptor agonist.[1][7][8] It is this established profile that forms the basis of our predictive analysis and the experimental roadmap outlined in this guide.

Section 2: The In Vitro Receptor Binding Profile of Brimonidine (UK-14304)

Brimonidine has been extensively characterized and is known to be a potent and selective α2-adrenoceptor agonist, approximately 1000 times more selective for the α2 adrenoceptor than the α1 adrenoceptor in both radioligand binding and functional assays.[1][9]

Primary Target: α2-Adrenergic Receptors

The primary pharmacological activity of Brimonidine is mediated through its high-affinity binding to α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Brimonidine has been shown to bind to multiple high-affinity states of the α2-adrenergic receptor in the human brain.[2][10] It acts as a full agonist at these receptors.[2] Studies have also investigated its binding to different α2-adrenergic receptor subtypes (α2A, α2B, and α2C), which are present in various tissues, including the ciliary body of the eye.[11][12]

Secondary and Off-Target Binding

While highly selective for α2-adrenergic receptors, a comprehensive binding profile often includes screening against a panel of other receptors to assess potential off-target effects. For compounds with an imidazoline-like structure, this panel would typically include other adrenergic receptor subtypes, serotonin receptors, histamine receptors, and imidazoline receptors.

The binding affinity of a compound is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Table 1: Representative In Vitro Receptor Binding Profile of Brimonidine (UK-14304)

Receptor TargetRadioligandTissue/Cell SourceKi (nM) or IC50 (nM)Reference
α2-Adrenergic [3H]RauwolscineCHO-K1 cells expressing human α2A-ARIC50: 293.56[3]
α2-Adrenergic [3H]RauwolscineCHO-K1 cells expressing human α2B-ARIC50: 550.78[3]
α2-Adrenergic (Ri subtype) Not SpecifiedRat Brain TissueKi: 138[7]
α2-Adrenergic (Rs subtype) Not SpecifiedRat Brain TissueKi: 245[7]

Note: The Ri and Rs subtypes represent rauwolscine-insensitive and rauwolscine-sensitive sites, respectively, which have been proposed as different conformational states or subtypes of the α2-receptor. This data is illustrative and compiled from various sources. Exact values may vary depending on experimental conditions.

Section 3: Experimental Protocols for Characterizing a Novel Ligand

To empirically determine the in vitro receptor binding profile of 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine, a series of competitive radioligand binding assays should be performed. The following protocols are detailed, field-proven methodologies that provide a self-validating system for accurate and reproducible data.

General Principles of Radioligand Binding Assays

The core principle of a competitive radioligand binding assay is the competition between a radiolabeled ligand (with known affinity for the target receptor) and the unlabeled test compound for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the IC50 can be determined, from which the Ki can be calculated using the Cheng-Prusoff equation.[13]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Receptor-expressing Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Reaches Equilibrium Membrane->Incubation Radioligand Radioligand ([3H]-Rauwolscine) Radioligand->Incubation TestCompound Test Compound (Serial Dilutions) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound from Free Radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: α2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine for α2-adrenergic receptors.[8]

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing human α2A, α2B, or α2C adrenergic receptors (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-AR antagonists).

  • Test Compound: 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine, serially diluted.

  • Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM) to determine non-specific binding.

  • Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well plate harvester with GF/C filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Scintillation Counter and compatible scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Competition Binding at each concentration of the test compound.

  • Reaction Mix:

    • Total Binding: Add 25 µL of Binding Buffer, 25 µL of Radioligand (at a concentration near its Kd, e.g., 1-2 nM [³H]-Rauwolscine), and 50 µL of diluted Cell Membranes (5-20 µg protein).

    • Non-specific Binding (NSB): Add 25 µL of Non-specific Ligand (10 µM Phentolamine), 25 µL of Radioligand, and 50 µL of Cell Membranes.

    • Competition Binding: Add 25 µL of the Test Compound at various concentrations, 25 µL of Radioligand, and 50 µL of Cell Membranes.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove unbound radioligand.[14]

  • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocols for Key Off-Target Receptor Binding Assays

To establish selectivity, similar competitive binding assays should be conducted for other relevant receptors.

Histamine H1 Receptor Binding Assay: [13][15]

  • Receptor Source: Membranes from cells expressing human histamine H1 receptors.

  • Radioligand: [³H]Pyrilamine (also known as [³H]Mepyramine).[13][16]

  • Non-specific Ligand: Mianserin or unlabeled Pyrilamine at a high concentration (e.g., 1-10 µM).[15][17]

Serotonin 5-HT1A Receptor Binding Assay: [4][14][18]

  • Receptor Source: Membranes from cells expressing human 5-HT1A receptors.

  • Radioligand: [³H]-8-Hydroxy-DPAT.[14]

  • Non-specific Ligand: Serotonin (5-HT) at a high concentration (e.g., 10 µM).[14]

Section 4: Signaling Pathways and Functional Assays

Binding affinity does not equate to functional activity (i.e., agonist, antagonist, or inverse agonist). Functional assays are required to determine the efficacy of the compound at its target receptor.

G Agonist α2-Agonist (e.g., Brimonidine) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds & Activates Gi Gi Protein (α, βγ subunits) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Canonical α2-Adrenergic Receptor Signaling Pathway.

For α2-adrenergic receptors, a common functional assay is the cAMP inhibition assay .[8] This assay measures the ability of an agonist to inhibit the forskolin-stimulated production of cAMP. An antagonist would block the inhibitory effect of a known agonist.

Section 5: Conclusion and Future Directions

While a definitive in vitro receptor binding profile for 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine is not yet published, its close structural similarity to Brimonidine strongly suggests that its primary target will be the α2-adrenergic receptors. The bioisosteric replacement of the quinoxaline moiety with a smaller pyrazine ring may alter the affinity and selectivity profile, a hypothesis that must be tested empirically.

The methodologies provided in this guide offer a robust framework for researchers to fully characterize this novel compound. A comprehensive understanding of its binding affinity at α2-adrenergic subtypes, coupled with functional data from cAMP assays and screening against a broad panel of off-target receptors, will be crucial for elucidating its pharmacological profile and potential therapeutic applications.

References

  • Arnsten, A. F., Cai, J. X., & Goldman-Rakic, P. S. (1991). Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype. Neuropharmacology, 30(12A), 1279-89. [Link]

  • Drugs.com. (2014). Brimonidine Tartrate. Drugs.com. [Link]

  • Pascual, J., del Arco, C., Gonzalez, A. M., & Pazos, A. (1988). Specific [3H]UK 14304 binding in human cortex occurs at multiple high affinity states with alpha 2-adrenergic selectivity and differing affinities for GTP. Life Sciences, 43(22), 1805-12. [Link]

  • TW. (n.d.). H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. TW. [Link]

  • Schmauss, C., & Stäbler, J. (1987). [3H] UK-14304, a new agonist ligand of alpha 2-adrenoceptors: a comparative study with human and rat tissue. Journal of Neural Transmission, 70(3-4), 281-93. [Link]

  • Qu, M., et al. (2024). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Brimonidine. PubChem. [Link]

  • FR. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. FR. [Link]

  • Lesovoy, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][13][14]triazino[2,3-c]quinazolines. PMC. [Link]

  • Apotex Inc. (2024). Product Monograph Template - Standard: brimonidine tartrate ophthalmic solution. Apotex Inc. [Link]

  • ResearchGate. (n.d.). Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). ResearchGate. [Link]

  • Khan, M. M., et al. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Cellular Immunology, 107(2), 239-51. [Link]

  • ResearchGate. (n.d.). Chemical structure of (A) brimonidine, IUPAC name: 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. ResearchGate. [Link]

  • RxList. (n.d.). Alphagan-P (Brimonidine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Preprints.org. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][13][14]triazino[2,3-C]quinazolines. Preprints.org. [Link]

  • Woldemussie, E., et al. (2009). Analysis of α2-adrenergic Receptors and Effect of Brimonidine on Matrix Metalloproteinases and Their Inhibitors in Human Ciliary Body. Investigative Ophthalmology & Visual Science, 50(9), 4255-62. [Link]

  • de Graaf, C., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Bromoethyldimethylamine. PubChem. [Link]

  • Vlahos, C. J., et al. (1993). Binding and Functional Characterization of alpha-2 Adrenergic Receptor Subtypes on Pig Vascular Endothelium. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 195-202. [Link]

Sources

Foundational

Toxicity and Safety Profile of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Safety Whitepaper Executive Summary Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 1197232-41-1 / 232...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Safety Whitepaper

Executive Summary

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 1197232-41-1 / 2322914-56-5) is a highly reactive bi-functional chemical intermediate frequently utilized in the synthesis of novel pharmacophores. Because it is an early-stage building block, empirical in vivo toxicity data on the intact molecule is limited. However, a rigorous toxicological profile can be synthesized by evaluating its two distinct structural moieties: the 6-bromopyrazine ring and the 2-(dimethylamino)ethoxy group .

This whitepaper provides a predictive and mechanistic safety assessment, detailing the compound's acute toxicity, dermal/ocular hazards, and systemic pharmacokinetics. Furthermore, it establishes self-validating laboratory protocols for handling and cytotoxicity screening to ensure rigorous safety compliance in drug development environments.

Structural Toxicology and Physicochemical Profiling

The toxicity of this compound is driven by the synergistic hazards of its constituent functional groups. The molecule acts simultaneously as a weak base (via the tertiary amine) and an electrophile (via the brominated heteroaromatic ring).

Mechanistic Breakdown of Moieties
  • 2-(Dimethylamino)ethoxy Moiety: Like other organic amines, this functional group acts as a weak base and is highly polyfunctional[1]. Compounds containing this moiety are classified as causing severe skin burns (Skin Corr. 1B) and serious eye damage (Eye Dam. 1)[2]. The basicity of the tertiary amine extracts protons from ambient tissue moisture, creating a localized alkaline environment that saponifies lipid bilayers, leading to cellular necrosis.

  • 6-Bromopyrazine Moiety: Halogenated pyrazines are known acute toxicants (Category 4 for oral, dermal, and inhalation routes) and act as specific target organ toxicants (STOT SE 3), specifically inducing respiratory tract irritation[3][4][5]. The electrophilic nature of the carbon-bromine bond makes it susceptible to nucleophilic attack by cellular thiols (e.g., glutathione), potentially inducing oxidative stress.

Quantitative Hazard Summary

The following table synthesizes the predicted Global Harmonized System (GHS) classifications based on the structural analogs of the compound's primary moieties[2][4].

Hazard ClassificationCategoryPrimary Driving MoietyMechanistic Causality
Acute Toxicity (Oral/Dermal) Category 4Bromopyrazine & AmineRapid systemic absorption; electrophilic reactivity[4].
Skin Corrosion / Irritation Category 1BDimethylaminoethoxyAlkaline saponification of epidermal lipids[2].
Serious Eye Damage Category 1DimethylaminoethoxyRapid protein denaturation in the corneal epithelium[2].
STOT SE (Respiratory) Category 3BromopyrazineVolatilization and nucleophilic reaction with mucosal tissue[3][5].

Pharmacokinetics and Systemic Toxicity

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for assessing systemic risk following accidental exposure.

Dermal Absorption and Distribution

Due to the lipophilic pyrazine ring and the hydrophilic amine group, the compound possesses an ideal partition coefficient for rapid transdermal penetration. Studies on isolated dimethylaminoethoxy compounds in mammalian models demonstrate high cutaneous bioavailability (72–80%)[6]. Following absorption, the compound distributes widely without significant sequestration in specific organs, though transient high concentrations may appear in the highly perfused kidneys, liver, and lungs[6].

Systemic Pathology and Clearance

Despite its rapid absorption, cumulative systemic toxicity is generally low. Repeated cutaneous exposure to dimethylaminoethoxy derivatives primarily results in localized ulcerative/necrotizing dermatitis and heterophil leukocytosis (a systemic immune response to localized inflammation), rather than deep organ failure[6]. The compound is primarily cleared via renal excretion, with the majority of the dose eliminated in the urine within 12 to 72 hours[6].

ToxPathway Comp Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- Skin Dermal Exposure Comp->Skin Sys Systemic Absorption Comp->Sys Amine Tertiary Amine Moiety (Weak Base) Skin->Amine Lipid Lipid Bilayer Disruption Amine->Lipid pH alteration Derm Acanthosis & Dermatitis Lipid->Derm Cellular necrosis Metab Hepatic Metabolism (CYP450) Sys->Metab Excrete Renal Excretion (Urine) Metab->Excrete Hydrophilic metabolites

Figure 1: Mechanistic pathway of dermal toxicity and systemic clearance.

Self-Validating Experimental Protocols

To empirically validate the cytotoxicity of this specific intermediate before scaling up synthesis, laboratories must employ rigorous in vitro screening. The following protocol utilizes the MTT assay on human keratinocytes (HaCaT).

Why this design? The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. This measures true mitochondrial metabolic activity rather than just membrane integrity, capturing both the necrotic effects of the amine and the oxidative stress induced by the bromopyrazine.

Protocol: In Vitro Dermal Cytotoxicity Assessment

Self-Validating Controls Built into the System:

  • Vehicle Control (0.1% DMSO): Proves that the solvent used to dissolve the compound is not responsible for cell death.

  • Positive Control (1% SDS): Sodium Dodecyl Sulfate is a known severe irritant. If this well does not show <10% viability, the cells are abnormally resistant, and the assay is invalid.

  • Background Blank (Media + Compound, No Cells): Pyrazine rings can sometimes exhibit auto-absorbance. This blank corrects for false-positive viability readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT cells at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve the compound in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final dosing concentrations (0.1, 1, 10, 100, and 500 µM). Causality: This range captures both sub-lethal oxidative stress and acute necrotic thresholds.

  • Dosing: Aspirate the old media. Apply the compound dilutions, vehicle control, positive control, and blank media to their respective wells. Incubate for 24 hours.

  • MTT Addition: Remove the test media. Add 100 µL of fresh media containing 0.5 mg/mL MTT solution to each well. Incubate for exactly 3 hours. Causality: 3 hours is the optimal window for formazan crystal formation without inducing MTT-related toxicity.

  • Solubilization: Carefully aspirate the MTT media. Add 100 µL of pure DMSO to each well to solubilize the purple formazan crystals. Agitate on a microplate shaker for 15 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Seed 1. Seed HaCaT Cells Dose 2. Compound Dosing Seed->Dose Incubate 3. Incubation (24h) Dose->Incubate Assay 4. MTT Addition Incubate->Assay Read 5. Absorbance (570 nm) Assay->Read

Figure 2: Self-validating in vitro cytotoxicity assay workflow.

Laboratory Handling and Emergency Response

Because the compound contains a bromopyrazine moiety, it is incompatible with strong oxidizing agents and strong acids[3].

  • PPE Requirements: Handling requires full personal protective equipment, including type ABEK respirator filters (due to STOT SE 3 respiratory hazards), face shields, and chemically resistant nitrile gloves[3][5].

  • Spill Neutralization: Do not use acidic neutralizers, as the reaction with the tertiary amine can be highly exothermic. Absorb solutions with finely-powdered liquid-binding material (diatomite or universal binders) and decontaminate surfaces by scrubbing with alcohol[5].

  • First Aid (Dermal): Due to the rapid transdermal absorption (bioavailability up to 80%[6]), immediate flushing with copious amounts of water for at least 15 minutes is required. Remove contaminated clothing immediately to prevent continuous occluded exposure, which rapidly accelerates necrotizing dermatitis[5][6].

References

  • NextSDS. "2-[2-(dimethylamino)ethoxy]aniline — Chemical Substance Information". NextSDS Database.
  • Leung, H.W., et al. "Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing". Food and Chemical Toxicology. PubMed.
  • Wikipedia Contributors. "2-(2-(Dimethylamino)ethoxy)ethanol". Wikipedia, The Free Encyclopedia.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Bromopyrazine". Fisher Scientific Regulatory.
  • NextSDS. "2-Bromopyrazine — Chemical Substance Information". NextSDS Database.
  • ChemScene. "Safety Data Sheet: 5-Bromopyrazine-2-carboxamide". ChemScene LLC.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Executive Summary & Mechanistic Rationale Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (also known as 2-((6-bromopyrazin-2-yl)oxy)-N,N-dimethylethan-1-amine) is a versatile bifunctional building block utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (also known as 2-((6-bromopyrazin-2-yl)oxy)-N,N-dimethylethan-1-amine) is a versatile bifunctional building block utilized in advanced drug discovery. It features a reactive aryl bromide handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations) and a basic dimethylamine moiety frequently used to improve aqueous solubility and modulate target binding kinetics.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2,6-dibromopyrazine. Pyrazines are inherently electron-deficient heterocycles, making them excellent electrophiles for SNAr reactions [1]. The choice of 2,6-dibromopyrazine as a starting material is strategic: the two bromine atoms are symmetrically positioned, meaning initial attack by the alkoxide at either C2 or C6 yields the identical intermediate.

Causality of Mono-substitution: A critical aspect of this protocol is achieving strict mono-substitution. Once the first equivalent of N,N-dimethylethanolamine is incorporated, the newly introduced alkoxy group donates electron density into the pyrazine ring via resonance (+M effect). This electronic deactivation significantly raises the activation energy required for a second nucleophilic attack, effectively halting the reaction at the mono-substituted product when stoichiometry and temperature are strictly controlled.

Nucleophilic Aromatic Substitution (SNAr) mechanism via Meisenheimer complex intermediate.

Experimental Design & Reagent Selection

To ensure a self-validating and high-yielding process, the choice of base and solvent is critical [2]:

  • Base Selection (Sodium Hydride): NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the alcohol to form a highly reactive alkoxide, driving the equilibrium forward and preventing the tertiary amine moiety of the nucleophile from interfering.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the sodium cation. This leaves the alkoxide anion "naked" and highly nucleophilic, accelerating the SNAr process at lower temperatures to prevent degradation.

Quantitative Data & Stoichiometry

The following table summarizes the reaction parameters optimized for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2,6-Dibromopyrazine 237.881.002.38 gElectrophile
N,N-Dimethylethanolamine 89.141.050.94 g (1.06 mL)Nucleophile Precursor
Sodium Hydride (60% in oil)24.001.200.48 gBase
Anhydrous THF --40.0 mLSolvent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to verify the success of each phase before proceeding.

Phase 1: Alkoxide Generation
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend Sodium Hydride (0.48 g, 60% dispersion) in anhydrous THF (20 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: Cooling prevents the highly exothermic deprotonation from evaporating the solvent or degrading the amine [3].

  • Addition: Add N,N-dimethylethanolamine (1.06 mL) dropwise over 10 minutes. Observe the evolution of hydrogen gas.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete alkoxide formation. The solution should become relatively clear.

Phase 2: SNAr Reaction
  • Electrophile Addition: Re-cool the alkoxide solution to 0 °C. Dissolve 2,6-dibromopyrazine (2.38 g) in anhydrous THF (20 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • IPC Checkpoint 1 (TLC): Sample 10 µL of the reaction mixture, quench in 100 µL of water/EtOAc. Run TLC (Eluent: 90:10 DCM:MeOH with 1% TEA). The starting material (high Rf) should be consumed, replaced by a new UV-active spot (lower Rf).

Phase 3: Work-up and Extraction
  • Quenching: Cool the reaction to 0 °C and carefully quench by adding 10 mL of saturated aqueous NH4Cl dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel, add 30 mL of water, and extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.

  • Elution: Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 95:5) containing 1% Triethylamine (TEA). Causality: TEA neutralizes the acidic silanol groups on the silica gel, preventing the basic dimethylamine moiety of the product from streaking and ensuring sharp elution bands.

  • Isolation: Pool the pure fractions and concentrate in vacuo to afford Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- as a pale yellow oil.

Workflow for the synthesis of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The mass spectrum must show the characteristic 1:1 isotopic pattern of a mono-brominated species. Expect to see the [M+H]+ pseudomolecular ions at m/z 246.0 and 248.0 .

  • 1H NMR (400 MHz, CDCl3):

    • Pyrazine Protons: Two distinct singlets in the aromatic region (approx. δ 8.10 and 8.25 ppm), confirming the asymmetric mono-substituted pyrazine core.

    • Alkoxy Methylene: A triplet around δ 4.40 ppm (2H, -O-CH2 -), shifted downfield due to the adjacent electronegative oxygen.

    • Amine Methylene: A triplet around δ 2.70 ppm (2H, -CH2 -N-).

    • Dimethylamine: A sharp singlet around δ 2.30 ppm (6H, -N(CH3 )2).

References

  • The Journal of Organic Chemistry - ACS Publications. "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials". (Discusses SNAr mechanisms and reactivity profiles of di-halogenated pyrazines). Available at:[Link]

  • PubChem. "2-Bromoethyldimethylamine | C4H10BrN | CID 17864". (Chemical and physical properties reference for dimethylamine derivatives). Available at: [Link]

Application

Application Note: Reversed-Phase HPLC Method Development for Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Chemical Profiling & Analytical Challenges Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the target analyte's physicochemical properties. The compound Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Analytical Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the target analyte's physicochemical properties. The compound Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5) presents a unique set of chromatographic challenges due to its specific functional groups:

  • N,N-dimethylamine moiety: A strongly basic tertiary amine with an estimated pKa of ~9.5.

  • 6-bromo-pyrazine ring: A halogenated, weakly basic aromatic system (pKa ~0.6) that provides a strong UV chromophore.

  • Ether linkage: Connects the pyrazine ring to the ethanamine chain, adding rotational flexibility.

The Causality of Peak Tailing: At standard acidic or neutral mobile phase pH (pH 2.0 – 7.0), the N,N-dimethylamine group is >99% protonated, existing as a positively charged cation. When analyzed on traditional silica-based C18 columns, this cationic state undergoes secondary ion-exchange interactions with ionized residual silanols (pKa ~4.5) on the silica surface[1]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of severe peak tailing, variable retention times, and poor quantitative reproducibility for basic compounds.

Method Development Rationale

To overcome the challenges associated with the basic amine, this method utilizes a High-pH Strategy as the primary analytical approach, supported by an orthogonal low-pH strategy for LC-MS compatibility.

The High-pH Strategy (Primary Assay)

By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the mobile phase pH exceeds the pKa of the dimethylamine group (pH > pKa + 0.5).

  • Causality: This fully deprotonates the amine, converting the molecule into its neutral, free-base form. The neutral molecule interacts with the stationary phase purely through hydrophobic partitioning, completely eliminating secondary silanol interactions and resulting in sharp, symmetrical peaks[2].

Column Chemistry Selection

Standard silica columns dissolve rapidly at pH > 8.0 due to the hydrolysis of the siloxane backbone.

  • Causality: To ensure a self-validating and rugged method, an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge C18) must be used. BEH technology incorporates ethylene bridges within the silica matrix, providing extreme chemical resistance and allowing routine operation up to pH 12 without stationary phase degradation[3].

Workflow Start Compound Profiling Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- Assess Assess pKa & LogP pKa ~9.5 (Dimethylamine) Start->Assess Path1 High pH Strategy (Primary) pH 10.0 Amm. Bicarbonate Assess->Path1 Deprotonate Amine Path2 Low pH Strategy (Orthogonal) pH 2.5 Formic Acid Assess->Path2 LC-MS Compatibility Col1 BEH C18 Column (High pH Tolerant) Path1->Col1 Col2 CSH C18 Column (Charged Surface) Path2->Col2 Result1 Neutral Free-Base High Retention, No Tailing Col1->Result1 Result2 Protonated Cation Repelled by CSH, Good Shape Col2->Result2 Valid Method Validation & SST Result1->Valid Result2->Valid

Figure 1: Method development workflow for basic compounds.

Mechanism State1 Protonated State (pH < 7) [R-NH(CH3)2]+ State2 Neutral State (pH > 10) R-N(CH3)2 State1->State2 Increase pH (Amm. Bicarbonate) Interaction1 Ion-Exchange with Silanols (Severe Peak Tailing) State1->Interaction1 Standard C18 Interaction2 Hydrophobic Partitioning (Sharp Peaks, High Retention) State2->Interaction2 BEH C18

Figure 2: Acid-base equilibrium and retention mechanism of the dimethylamine moiety.

Experimental Protocols

Reagents & Buffer Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh exactly 0.79 g of LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ).

    • Dissolve in 1.0 L of Type 1 Milli-Q water.

    • Titrate dropwise with 28% Ammonium Hydroxide ( NH4​OH ) until the pH reaches 10.0 ± 0.05.

    • Filter through a 0.22 µm nylon or PTFE membrane. Causality: Ammonium bicarbonate provides excellent buffering capacity at pH 10 and is fully volatile, making this method easily translatable to LC-MS if required.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Controlled temperature ensures reproducible mobile phase viscosity and partitioning kinetics).

  • Detection Wavelength: UV at 260 nm (Optimal absorbance for the bromo-pyrazine chromophore).

  • Injection Volume: 10 µL.

Gradient Program

A gradient elution is employed to ensure the elution of any highly retained synthetic impurities or degradation products, ensuring the method is stability-indicating[4].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Linear
15.0955Re-equilibration
Sample Preparation (Self-Validating Design)
  • Diluent: Water / Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a final concentration of 0.1 mg/mL.

  • Blank Injection: Inject the diluent as a blank prior to the standard. Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch effects (such as peak fronting or splitting). The blank injection acts as a self-validating step to prove that no ghost peaks or carryover are interfering with the analyte's retention window.

System Suitability & Validation

To ensure the trustworthiness of the analytical data, the method must be evaluated against the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures[4]. System Suitability Testing (SST) is an integral part of this self-validating system.

Before analyzing unknown samples, inject the 0.1 mg/mL standard in six replicates. The system is only deemed "fit for purpose" if it meets the following quantitative criteria:

ParameterICH Q2(R2) Target CriteriaCausality / Rationale
Retention Time %RSD ≤ 1.0%Confirms pump delivery stability and column equilibration.
Peak Area %RSD ≤ 2.0%Validates the precision of the autosampler and detector response.
USP Tailing Factor ( Tf​ ) ≤ 1.5Proves that the high-pH strategy has successfully suppressed secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Ensures the column has not degraded and maintains sufficient resolving power.
Blank Interference No peaks > 0.1% of analyte areaConfirms specificity and the absence of carryover or diluent contamination.

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- in Modern Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Pyrazine Scaffold and the Value of a Versatile Precursor The pyrazine nucleus is a privileged scaffold in medicinal chemistry and drug discovery. Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazine Scaffold and the Value of a Versatile Precursor

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of targeted therapeutics, particularly small molecule kinase inhibitors.[1][2][3] Compounds incorporating the pyrazine ring have shown promise and success in treating a range of diseases, from cancer to viral infections.[2][4]

This guide focuses on Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS No. 1207174-39-3), a highly functionalized and strategically important precursor for building complex molecular architectures. Its value lies in the convergence of two key features:

  • The 6-Bromo-2-pyrazinyl Moiety: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Its position on the electron-deficient pyrazine ring dictates its reactivity and allows for the predictable introduction of a wide array of substituents.

  • The Dimethylaminoethoxy Side Chain: This group can significantly influence the physicochemical properties of the final compound, such as solubility and basicity, which are critical for pharmacokinetic profiles. It also presents opportunities for further modification if required.

This document provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the core applications of this precursor, complete with robust, field-tested protocols and the scientific rationale behind the experimental design.

Molecular Structure and Key Reactive Sites

The strategic utility of this precursor is best understood by visualizing its structure and identifying the primary points of chemical reactivity. The C-Br bond is the most prominent site for synthetic elaboration via cross-coupling chemistry.

Caption: Key functional and reactive sites of the precursor molecule.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of this bromo-pyrazine precursor is in the palladium-catalyzed formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to modern drug discovery, enabling the rapid assembly of diverse chemical libraries.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is an indispensable tool for creating bi-aryl or heteroaryl-aryl structures.[5][6] This protocol provides a reliable starting point for coupling the bromo-pyrazine core with a variety of boronic acids or esters.

Workflow: General Cross-Coupling Synthesis

workflow Setup Inert Atmosphere Setup (Flask, Reagents) Reaction Reaction (Heating, Stirring) Setup->Reaction Add Solvent, Catalyst Workup Aqueous Workup (Quench, Extract) Reaction->Workup Cool to RT Purify Purification (Column Chromatography) Workup->Purify Dry & Concentrate Analyze Analysis (NMR, LC-MS) Purify->Analyze Isolate Product

Caption: Standard workflow for a typical cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Solvent System (e.g., 1,4-Dioxane/H₂O or DME/H₂O, typically 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.5 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., DME and water) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.[5][7]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality and Experimental Insights:

  • Why a Pd(PPh₃)₄ catalyst? Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that is effective for a wide range of substrates. While more advanced catalysts may offer higher turnover numbers, Pd(PPh₃)₄ provides a reliable and cost-effective starting point for optimization.[8]

  • Why an aqueous base/solvent system? The presence of water and a base like K₂CO₃ or Na₂CO₃ is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The base activates the boronic acid, and the aqueous phase can accelerate this exchange.[7][8]

  • Why degas the solvent? The active Pd(0) catalyst is sensitive to oxidation by dissolved oxygen, which can deactivate it and lead to lower yields. Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is critical for reproducibility.[6]

Data Summary: Representative Suzuki Coupling Conditions

Boronic Acid TypeRecommended BaseSolvent SystemTypical Temp. (°C)Notes
Electron-rich ArylK₂CO₃Toluene/H₂O100 °CAnhydrous conditions can also be effective.[8]
Electron-poor ArylNa₂CO₃ / Cs₂CO₃DME/H₂O85-90 °CAqueous systems are often superior for these substrates.[8]
HeteroarylK₃PO₄1,4-Dioxane90-110 °CStronger bases may be needed for less reactive heteroaryl boronic acids.
Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[9][10] It allows for the direct coupling of the bromo-pyrazine with primary or secondary amines, a key transformation for introducing groups that can engage in crucial hydrogen-bonding interactions with biological targets.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

  • Primary or Secondary Amine (1.1 - 1.3 equivalents)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄, 1.4-2.0 equivalents)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium precatalyst (1.5 mol%), the phosphine ligand (3.0 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk flask or reaction vial.

  • Add Reagents: Add Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (1.0 equiv) and the anhydrous solvent (e.g., Toluene). Stir for a few minutes.

  • Add Amine: Add the amine (1.2 equiv) to the mixture.

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are often complete within 2-18 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Causality and Experimental Insights:

  • Why a specialized ligand like XPhos? The key to a successful Buchwald-Hartwig amination is the final reductive elimination step to form the C-N bond. This step is often slow. Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) accelerate this step, preventing catalyst decomposition and side reactions.[9][11] The choice of ligand is the most critical parameter to optimize in this reaction.[10]

  • Why a strong, non-nucleophilic base? A strong base like NaOtBu is required to deprotonate the amine (or the N-H bond of the intermediate palladium complex) to form the palladium-amido species necessary for reductive elimination.[9] It must be non-nucleophilic to avoid competing with the desired amine coupling partner.

  • Why anhydrous conditions? Water can hydrolyze the strong base and interfere with the catalytic cycle. Using anhydrous solvents and reagents is essential for high yields and reproducibility.

Safety, Handling, and Storage

Proper handling of halogenated heterocyclic compounds is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact precursor may not be widely available, data from analogous compounds like 2-bromopyridine and 2-amino-5-bromopyrazine should guide handling procedures.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

  • Handling:

    • Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14]

    • Ground containers when transferring to prevent static discharge.[12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and strong acids.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Common Issues in Cross-Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Base is not strong/soluble enough.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Thoroughly degas the solvent system before use.[6]3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ for Suzuki; K₃PO₄ → NaOtBu for Buchwald).
Dehalogenation Side Product Presence of a hydrogen source and catalyst decomposition.1. Ensure all reagents are pure and solvents are anhydrous.2. Use a more robust ligand for the reaction (especially for Buchwald-Hartwig).
Homocoupling of Boronic Acid Reaction conditions favor self-coupling (often oxygen-mediated).1. Rigorously maintain an inert atmosphere throughout the reaction.2. Lower the reaction temperature slightly.[6]
Incomplete Reaction 1. Insufficient equivalents of coupling partner.2. Catalyst has died.1. Increase the equivalents of the boronic acid or amine (e.g., from 1.2 to 1.5 equiv).2. Add a second, small portion of catalyst and ligand midway through the reaction.

References

  • Advanced Journal of Chemistry, Section A. Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available from: [Link]

  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • MedChemComm. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Available from: [Link]

  • Future Medicinal Chemistry. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

  • Pharmaffiliates. 5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H) - Safety Data Sheet. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]

  • Catalysis Science & Technology. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Available from: [Link]

  • Arkivoc. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • Molecules. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]

Sources

Application

Topic: Strategies for Robust Sample Preparation of 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine from Biological Matrices for LC-MS Analysis

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive guide details and contrasts three primary sample preparation techniques for the quantitative analysis of 2-[(6-bromo-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details and contrasts three primary sample preparation techniques for the quantitative analysis of 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). We provide an in-depth examination of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), moving beyond procedural lists to explain the fundamental physicochemical principles that govern method selection and optimization. Detailed, step-by-step protocols, comparative tables, and troubleshooting guides are provided to equip researchers, scientists, and drug development professionals with the expertise to develop robust, accurate, and reproducible bioanalytical methods.

Introduction: The Critical Role of Sample Preparation

The accuracy, sensitivity, and reliability of LC-MS bioanalysis are fundamentally dependent on the quality of the sample preparation.[1] Biological matrices such as plasma, serum, and urine are complex mixtures containing proteins, salts, phospholipids, and other endogenous components.[2] These components can interfere with the analysis of a target analyte by causing ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[3][4][5] Matrix effects can severely compromise data integrity, leading to inaccurate quantification and poor reproducibility.[3][6]

Effective sample preparation is therefore not merely a preliminary step but a critical part of the analytical method. Its primary goals are to:

  • Remove interfering matrix components, particularly proteins and phospholipids.[7]

  • Concentrate the analyte to improve sensitivity.[8]

  • Transfer the analyte into a solvent compatible with the LC-MS system.[9]

This note focuses on 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine, a small molecule whose chemical properties dictate the optimal strategy for its extraction and purification.

Analyte Properties & Method Selection Rationale

The molecular structure of 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine is central to designing an effective sample preparation strategy. Its key feature is the tertiary amine (-N,N-dimethylethanamine) moiety.

  • Basicity and pKa: Tertiary amines are basic and will exist in equilibrium between a neutral form and a protonated (positively charged) cationic form. The pKa of this group dictates the pH at which this transition occurs. While the exact pKa of this molecule is not readily published, similar small molecule tertiary amines have pKa values in the range of 8.0-10.0.

  • pH-Dependent Behavior: This pH-dependent charge is the most critical property to exploit during sample preparation.

    • At acidic pH (pH << pKa) , the amine is predominantly protonated (BH+), making it more polar and water-soluble.

    • At basic pH (pH >> pKa) , the amine is predominantly in its neutral, uncharged form (B), making it more hydrophobic and soluble in organic solvents.[2][10]

This understanding allows us to rationally select and optimize between PPT, LLE, and SPE.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a non-selective, bulk protein removal technique favored for its speed and simplicity, making it suitable for high-throughput screening environments.[7][8]

Causality: The mechanism involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the aqueous biological sample.[8][11] This disrupts the hydration shell around proteins, causing them to denature, aggregate, and precipitate out of solution. The small molecule analyte, being soluble in the resulting aqueous-organic supernatant, is then separated from the solid protein pellet by centrifugation or filtration.[12]

Experimental Protocol: Acetonitrile Precipitation
  • Sample Aliquot: Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of the working internal standard solution (ideally a stable isotope-labeled version of the analyte).

  • Precipitation: Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte in its protonated, soluble state and improves protein crashing.[12]

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to form a tight protein pellet.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a solvent identical to the initial mobile phase of the LC method (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step helps to concentrate the analyte and ensures compatibility with the chromatographic system, improving peak shape.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_0 Protein Precipitation Protocol A 1. Plasma Sample + IS B 2. Add 3x Volume Cold Acetonitrile A->B C 3. Vortex Vigorously B->C D 4. Centrifuge (>10,000 x g) C->D E 5. Collect Supernatant D->E F 6. Evaporate & Reconstitute E->F G 7. Inject into LC-MS F->G

Caption: A typical workflow for sample cleanup using protein precipitation.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8]

Causality: The key to LLE for a basic compound like 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine is pH control. By adjusting the pH of the aqueous sample to be at least 2 units above the analyte's pKa, we convert it to its neutral, non-polar form.[2][10] In this state, it will preferentially partition into a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate), leaving polar, water-soluble interferences (like salts and cell debris) behind in the aqueous phase.

Experimental Protocol: pH-Adjusted LLE
  • Sample Aliquot: Pipette 200 µL of the biological sample into a 2.0 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of the working internal standard solution.

  • pH Adjustment: Add 50 µL of a basic buffer, such as 1M ammonium hydroxide or 0.5M sodium carbonate, to raise the sample pH to >10. This ensures the analyte is in its neutral form.

  • Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Extraction: Cap the tube and vortex vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase. A flatbed shaker can also be used.

  • Phase Separation: Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a solvent identical to the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol A 1. Plasma Sample + IS B 2. Add Base (pH > 10) to Neutralize Analyte A->B C 3. Add Organic Solvent (e.g., MTBE) & Vortex B->C D 4. Centrifuge to Separate Phases C->D E 5. Collect Organic Layer D->E F 6. Evaporate & Reconstitute E->F G 7. Inject into LC-MS F->G SPE_Workflow cluster_2 Solid-Phase Extraction (MCX) Protocol A 1. Condition Sorbent (Methanol, Acid) B 2. Load Acidified Sample (Analyte is Charged) A->B C 3. Wash 1 (Aqueous Acid) Removes Polar Interferences B->C D 4. Wash 2 (Methanol) Removes Non-Polar Interferences C->D E 5. Elute with Basic Solvent (Analyte is Neutral) D->E F 6. Evaporate & Reconstitute E->F G 7. Inject into LC-MS F->G

Caption: A highly selective MCX-SPE workflow for basic compounds.

Method Selection Summary & Comparison

The choice of method depends on the specific requirements of the assay, such as throughput, required sensitivity, and the regulatory environment.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh to Very High
Cleanliness Low (Phospholipids remain)ModerateVery High (Excellent PL removal)
Matrix Effects High PotentialModerate PotentialLow Potential
Recovery Generally good, but can be variableGood, but dependent on partitioningHigh and reproducible
Throughput Very High (96-well plate format)Moderate (Can be automated)Moderate to High (96-well format)
Cost per Sample Very LowLowHigh
Best Suited For Early discovery, high-throughput screeningPK studies, methods needing cleaner extracts than PPTRegulated bioanalysis, high-sensitivity assays, metabolite ID

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery PPT: Incomplete protein precipitation; Analyte adsorbing to precipitated protein.Increase organic solvent ratio (e.g., 4:1); Ensure vigorous vortexing.
LLE: Incorrect pH (analyte not fully neutral); Emulsion formation; Wrong organic solvent.Verify pH of aqueous phase is >2 units above pKa. [10]To break emulsions, try centrifugation, adding salt, or chilling. Select a solvent that better matches analyte polarity. [13]
SPE: Sorbent bed dried out before loading; Incorrect pH during loading; Wash solvent too strong; Elution solvent too weak. [14][15]Re-condition the cartridge if it dries. [14]Ensure sample pH is low enough for ionic binding (MCX). Reduce organic content in wash step. Increase elution solvent strength or basicity. [14][15]
Poor Reproducibility (High %CV) PPT: Inconsistent supernatant transfer; Variable protein pelleting.Use an automated liquid handler for transfers. Ensure consistent centrifugation time and force.
LLE: Inconsistent vortexing/shaking time; Variable phase transfer volumes.Standardize extraction time and mixing energy. Be consistent in aspirating the organic layer.
SPE: Inconsistent flow rates during loading/elution; Breakthrough due to high flow rate. [14][16]Use a vacuum manifold with a gauge or a positive pressure manifold to ensure consistent flow rates across all samples.
High Matrix Effects General: Insufficient removal of interfering components (especially phospholipids).The most effective way to reduce matrix effects is to improve the sample cleanup. [2]Move from PPT to LLE, or from LLE to SPE. For SPE, ensure the wash steps are optimized to remove as many interferences as possible without eluting the analyte. [17]

References

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Google Cloud.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). LCGC.
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent Technologies.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc..
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). Journal of Clinical Medicine.
  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). Agilent Technologies.
  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent Technologies.
  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. (n.d.). PubMed.
  • A Comparison of Solid-Phase Extraction Techniques for Assay of Drugs in Aqueous and Human Plasma Samples. (2006, December 19). Taylor & Francis Online.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026, March 10). LCGC International.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023, February 24). Hawach Scientific.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega.
  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments.
  • Three Common SPE Problems. (2017, January 1). LCGC International.
  • Sample Preparation. (2016, January 19). IonSource.
  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). PMC.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe.
  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016, January 31). International Labmate.

Sources

Method

NMR spectroscopy characterization of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

An Application Note for the Comprehensive NMR Spectroscopic Characterization of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- Introduction: The Role of Precise Structural Elucidation in Drug Discovery Ethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Comprehensive NMR Spectroscopic Characterization of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Introduction: The Role of Precise Structural Elucidation in Drug Discovery

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is a heterocyclic compound featuring a bromo-substituted pyrazine ring linked via an ether bridge to a dimethylethanamine moiety. Molecules incorporating pyrazine scaffolds are of significant interest in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The specific substitution pattern—a bromine atom, an ether linkage, and an amino group—provides multiple points for further chemical modification, making this compound a valuable building block in the synthesis of novel pharmaceutical agents.

Given its potential role in drug development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[2] This application note provides a comprehensive guide to the characterization of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The methodologies detailed herein are designed to serve as a robust protocol for researchers and scientists, ensuring confident structural assignment and purity assessment.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a dissection of the molecule's structure to anticipate the NMR data. The molecule can be divided into three key fragments: the bromo-pyrazinyl aromatic system, the ethoxy linker, and the N,N-dimethylamino group.

  • Bromo-Pyrazinyl Ring: The pyrazine ring is an electron-deficient aromatic system. The two nitrogen atoms and the electronegative bromine atom will significantly deshield the aromatic protons, shifting them downfield.[3] We expect two distinct signals in the aromatic region, each corresponding to a single proton.

  • Ethoxy Linker (-O-CH₂-CH₂-N<): The two methylene groups (-CH₂-) are in different chemical environments. The methylene group attached to the oxygen (-O-CH₂-) will be more deshielded than the one attached to the nitrogen (-CH₂-N<).[4] These two groups are adjacent and should exhibit a clear coupling pattern.

  • N,N-dimethyl Group (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N bonds. This will result in a single, intense singlet in the ¹H NMR spectrum.[5]

Based on this analysis, a summary of the predicted NMR data is presented below.

Assignment Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-3/H-5Bromo-Pyrazinyl~8.0 - 8.4Singlet (s)~135 - 145
H-3/H-5Bromo-Pyrazinyl~8.0 - 8.4Singlet (s)~140 - 150
C-2 (-O)Bromo-Pyrazinyl--~155 - 165
C-6 (-Br)Bromo-Pyrazinyl--~130 - 140
-O-C H₂-Ethoxy Linker~4.4 - 4.6Triplet (t)~65 - 70
-C H₂-N<Ethoxy Linker~2.8 - 3.0Triplet (t)~55 - 60
-N(C H₃)₂N,N-dimethyl~2.3 - 2.5Singlet (s)~45 - 50

Experimental Protocols

The following protocols provide a self-validating workflow for the complete structural assignment of the target molecule.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Weighing: Accurately weigh 10-15 mg of the purified compound for ¹H NMR and 25-30 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[6] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it may alter chemical shifts due to solvent-solute interactions.[7][8]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.0 ppm). For aqueous-soluble reference standards, DSS is a suitable alternative.[9]

  • Transfer and Filtration: Gently vortex the vial to ensure complete dissolution. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

These parameters are based on a standard 500 MHz NMR spectrometer and may be adjusted based on the available instrumentation.

A. 1D ¹H NMR Spectroscopy

  • Purpose: To determine the number of unique proton environments, their chemical shifts, integration (proton count), and coupling patterns.

  • Experiment: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds (ensures full relaxation for accurate integration)

    • Number of Scans: 16 (increase for dilute samples)

    • Temperature: 298 K

B. 1D ¹³C{¹H} NMR Spectroscopy

  • Purpose: To identify the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Experiment: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Temperature: 298 K

C. 2D Correlation Spectroscopy (COSY)

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[11] This is essential for identifying adjacent proton groups, such as the two methylene groups in the ethoxy linker.

  • Experiment: Gradient-selected COSY (gCOSY).

  • Key Parameters:

    • Spectral Width (F1 and F2): -1 to 9 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

D. 2D Heteronuclear Single Quantum Coherence (HSQC)

  • Purpose: To identify direct, one-bond correlations between protons and the carbons to which they are attached.[12]

  • Experiment: Gradient-selected, edited HSQC with multiplicity editing (shows CH/CH₃ and CH₂ signals with opposite phases).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): -1 to 9 ppm

    • Spectral Width (F1 - ¹³C): 0 to 170 ppm

    • ¹JCH Coupling Constant: Optimized for ~145 Hz (a typical value for sp³ and sp² C-H bonds)

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

E. 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is the key experiment for connecting the molecular fragments.[12][13]

  • Experiment: Gradient-selected HMBC.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): -1 to 9 ppm

    • Spectral Width (F1 - ¹³C): 0 to 170 ppm

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz (a good compromise for detecting 2- and 3-bond couplings)

    • Number of Increments (F1): 400

    • Number of Scans per Increment: 32

Data Analysis and Structural Elucidation

A systematic analysis of the acquired spectra provides a complete and validated structural assignment.

G cluster_0 NMR Data Acquisition cluster_1 Data Interpretation & Validation Prep Sample Preparation H1 1D ¹H NMR Prep->H1 Acquire 1D Spectra C13 1D ¹³C NMR Prep->C13 Acquire 1D Spectra COSY 2D COSY H1->COSY Proton Connectivity HSQC 2D HSQC H1->HSQC Direct C-H Bonds HMBC 2D HMBC H1->HMBC Long-Range C-H Bonds Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) H1->Analysis C13->HSQC Direct C-H Bonds C13->HMBC Long-Range C-H Bonds C13->Analysis Correlation 2D Correlation Mapping COSY->Correlation HSQC->Correlation HMBC->Correlation Structure Final Structure Confirmation Analysis->Structure Correlation->Structure Cross-Validation

Key HMBC correlations for structural validation.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and robust method for the complete structural characterization of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-. The described protocols, from sample preparation to multi-dimensional data analysis, form a comprehensive workflow that ensures high-quality, reliable data. The cross-validation provided by the suite of 2D experiments, particularly the long-range correlations observed in the HMBC spectrum, allows for the confident assembly of the molecular fragments into the final confirmed structure. This level of analytical rigor is essential for advancing compounds from synthesis to further stages of drug discovery and development.

References

  • DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. U.S. Department of Justice. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1-bromopropane ¹H proton NMR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC. Retrieved from [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1831. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 2, 1-49. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Al-dujaili, L. J., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 14(1), 11467. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • Abreu, P. E., & Gil, M. J. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(1), 2-30. Retrieved from [Link]

  • Manggau, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylethylenediamine. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt (3a). Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

  • PubMed. (n.d.). ¹H and ²H NMR spectroscopic studies on the metabolism and biochemical effects of 2-bromoethanamine in the rat. Retrieved from [Link]

  • University of Tennessee, Knoxville. (2022). SYNTHESIS AND CHARACTERIZATION OF 2,6-DIISOPROPYLPHENOXY TETRAPYRAZINOPORPHYRAZINES AS POTENTIAL MOLECULAR QUBITS. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). dimethylamine ¹H proton NMR spectrum. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • YouTube. (2024). NMR of 1-bromopropane for A-level Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). NMR spectroscopy Sample preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Formulating Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- for Cell Culture Assays

Introduction Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is a synthetic organic small molecule featuring a bromo-substituted pyrazine ring linked via an ether to a dimethyl-ethanamine moiety. The pyrazine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is a synthetic organic small molecule featuring a bromo-substituted pyrazine ring linked via an ether to a dimethyl-ethanamine moiety. The pyrazine core is a nitrogen-containing heterocycle found in numerous bioactive compounds, and its derivatives have been explored for a range of pharmacological activities, including anticancer properties.[1] The structural elements of this compound suggest its potential as a modulator of cellular signaling pathways, making it a candidate for investigation in various cell-based assays.

This document provides a comprehensive guide for the proper handling, solubilization, and preparation of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- for use in in-vitro cell culture experiments. Adherence to these protocols is critical for ensuring experimental reproducibility, minimizing solvent-induced artifacts, and maintaining the integrity of the compound.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of a compound is paramount for its effective formulation. While specific experimental data for Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is not extensively available, we can infer its likely characteristics based on its structure and data from similar molecules.[2][3][4][5]

PropertyEstimated Value / CharacteristicRationale and Considerations
Molecular Formula C₉H₁₃BrN₄ODerived from chemical structure.
Molecular Weight 273.13 g/mol Calculated from the molecular formula.
Appearance Likely a solid (crystalline or amorphous powder)Common for small organic molecules of this size.
Aqueous Solubility Predicted to be lowThe presence of the aromatic pyrazine and bromo-substituent suggests hydrophobic character. The dimethylamine group may provide some limited aqueous solubility at acidic pH.
Organic Solvent Solubility High solubility expected in Dimethyl Sulfoxide (DMSO) and EthanolPolar aprotic solvents like DMSO are generally effective for dissolving a wide range of organic compounds used in biological assays.[6][7][8]
Stability Moderate stability; sensitive to light and repeated freeze-thaw cyclesBrominated and heterocyclic compounds can be susceptible to degradation. Proper storage is crucial.[9]

Core Principles of Compound Formulation for Cell Culture

The primary objective is to introduce the compound to the cell culture medium in a soluble and bioactive form while minimizing any confounding effects from the solvent vehicle.

The Role of the Solvent Vehicle

Due to the predicted low aqueous solubility of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-, an organic solvent is necessary for preparing a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is the most widely used solvent for this purpose due to its broad solubilizing power and relatively low toxicity to cells at low concentrations.[6][8][10]

Key Considerations:

  • Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to prevent solvent-induced cellular stress, differentiation, or alterations in gene expression.[6][7][11]

  • Vehicle Control: A vehicle control (cell culture medium containing the same final concentration of the solvent as the treated samples) must be included in all experiments to account for any effects of the solvent itself.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration primary stock solution, which will be the source for all subsequent dilutions.

Materials:

  • Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- powder

  • High-purity, sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 273.13 g/mol x 1000 mg/g = 2.73 mg

  • Weighing the Compound: In a chemical fume hood, carefully weigh 2.73 mg of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- and transfer it to a sterile, amber microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates.

    • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent degradation.[7]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound precipitation and degradation.[7][12]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[12]

Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation (10 mM) calc 1. Calculate Mass (e.g., 2.73 mg for 1 mL) weigh 2. Weigh Compound calc->weigh Accurate Mass dissolve 3. Add 1 mL DMSO & Vortex/Sonicate weigh->dissolve Transfer Powder aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Homogeneous Solution store 5. Store at -20°C or -80°C aliquot->store Prevent Degradation

Caption: Workflow for preparing a 10 mM stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the high-concentration stock to achieve the final desired concentrations for treating cells, while maintaining a consistent and low final DMSO concentration.

Materials:

  • 10 mM stock solution of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- in DMSO

  • Sterile complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or 96-well plates for dilution

  • Calibrated pipettes and sterile tips

Procedure: Example for a 10 µM Final Concentration

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate dilution. For example, a 100X intermediate stock (1 mM).

    • Pipette 90 µL of sterile DMSO into a new tube.

    • Add 10 µL of the 10 mM primary stock solution.

    • Vortex to mix. This creates a 1 mM stock in 100% DMSO.

  • Final Dilution into Culture Medium:

    • The goal is to add the compound to the cells in a way that the final DMSO concentration is ≤ 0.1%. This typically involves a 1:1000 dilution of the DMSO stock into the medium.

    • To achieve a final concentration of 10 µM from a 10 mM stock:

      • The dilution factor is 10,000 µM / 10 µM = 1000.

      • For every 1 mL of final working solution, you will add 1 µL of the 10 mM stock solution.

      • Example: To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.

    • Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming and protein denaturation in the medium.

  • Application to Cells: Immediately add the prepared working solutions to your cell culture plates.

Important: Always prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store diluted solutions in aqueous media, as the compound may precipitate or degrade over time.[12]

Diagram 2: Serial Dilution for Working Solutions

G cluster_dilution Working Solution Preparation cluster_steps Dilution Steps stock Primary Stock 10 mM in 100% DMSO dilution_step Add 1 µL of Stock to 999 µL of Medium stock->dilution_step 1:1000 Dilution medium Cell Culture Medium (Pre-warmed) medium->dilution_step mix Mix Gently dilution_step->mix final Final Working Solution 10 µM Compound 0.1% DMSO mix->final Ready for Assay

Caption: Serial dilution from DMSO stock to final working solution.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of your experimental results, incorporate the following checks:

  • Solubility Test: Before preparing a large batch of stock solution, test the solubility of a small amount of the compound in DMSO at the desired concentration. Visually inspect for any undissolved particles.

  • Vehicle Control: As mentioned, always include a DMSO vehicle control at the same final concentration used for the compound treatment. This is non-negotiable for valid data interpretation.[6][7]

  • Positive and Negative Controls: Include appropriate positive and negative controls for the specific assay being performed to ensure the assay is working as expected.

  • Dose-Response Curve: When first characterizing the compound's activity, perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration and to identify any potential cytotoxic effects at higher concentrations.[13]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its DMSO stock solution.

  • Fume Hood: Weigh the powdered form of the compound in a chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Troubleshooting

ProblemPossible CauseSolution
Compound precipitates out of DMSO stock upon storage. DMSO absorbed water (hygroscopic); compound is unstable at storage temperature.Use anhydrous DMSO. Ensure tubes are tightly capped. Store at -80°C. Prepare fresh stock.
Compound precipitates when diluted into aqueous culture medium. The compound's kinetic solubility in the aqueous medium was exceeded.Perform serial dilutions in DMSO first to lower the starting concentration before the final dilution into the medium. Ensure the final DMSO concentration is sufficient to maintain solubility but still non-toxic to cells.
High variability between replicate experiments. Inconsistent stock solution preparation; repeated freeze-thaw cycles of the stock.Strictly follow the aliquoting protocol to use a fresh vial for each experiment. Ensure the stock solution is completely dissolved and homogenous before aliquoting.
Toxicity observed in vehicle control cells. Final DMSO concentration is too high.Reduce the final DMSO concentration to ≤ 0.1%. If the compound requires a higher DMSO concentration to remain soluble, a different solvent or formulation strategy may be needed.

References

  • Considerations regarding use of solvents in in vitro cell based assays. Biologicals. [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Cytotechnology. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • Basic Process in Cell Culture in General. Cell x Image Lab. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

  • Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-. PubChem. [Link]

  • Ethylamine, 2-((p-bromo-«alpha»-methyl-«alpha»-phenylbenzyl)oxy)-N,N-dimethyl- (CAS 3565-72-8). Cheméo. [Link]

  • Compound Management for Quantitative High-Throughput Screening. Assay Guidance Manual. [Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Organic Process Research & Development. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]

  • Compound Solubility and HTS Screening. Ziath. [Link]

  • Chemical approaches to cryopreservation. Nature Reviews Chemistry. [Link]

  • Red Blood Cell Cryopreservation with Minimal Post-Thaw Lysis Enabled by a Synergistic Combination of a Cryoprotecting Polyampholyte with DMSO/Trehalose. Biomacromolecules. [Link]

  • CryoPro™. Hampton Research. [Link]

  • N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers. Inflammation Research. [Link]

  • ETHANAMINE. Ataman Kimya. [Link]

  • Ethylamine, 2-((p-bromo-α-methyl-α-phenylbenzyl)oxy)-N,N-dimethyl-. NIST WebBook. [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. Bulletin of the Korean Chemical Society. [Link]

  • Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • pyrilamine maleate 1,2-ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1). The Good Scents Company. [Link]

  • Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. MDPI. [Link]

  • One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. MDPI. [Link]

  • Synthesis and Evaluation of Novel Pyrazine Derivatives as Potential Anticancer Agents. UVM ScholarWorks. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Welcome to the advanced troubleshooting and protocol guide for the synthesis of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5). This molecule is a critical intermediate in the development of v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5). This molecule is a critical intermediate in the development of various kinase inhibitors and receptor agonists[1][2].

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,6-dibromopyrazine and 2-(dimethylamino)ethanol. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as over-substitution (bis-alkylation), incomplete conversion, and difficult chromatographic purifications. This guide is designed to provide you with a self-validating, causally-explained methodology to maximize your mono-substitution yield.

Mechanistic Overview & Reaction Dynamics

The reaction proceeds via the formation of a Meisenheimer complex. The electron-deficient nature of the pyrazine ring, exacerbated by the two electronegative bromine atoms, makes it highly susceptible to nucleophilic attack. However, once the first alkoxide substitutes a bromine, the resulting mono-substituted pyrazine becomes significantly more electron-rich. This electronic shift naturally decelerates the second substitution, providing a kinetic window to isolate the desired mono-substituted product—provided the conditions are rigorously controlled[3][4].

SNAr_Mechanism A 2,6-Dibromopyrazine + Alkoxide B Meisenheimer Complex (Transition State) A->B Nucleophilic Attack (Rate Limiting) C Mono-substituted Product (Target) B->C Bromide Elimination D Bis-substituted Byproduct (Over-reaction) C->D Excess Alkoxide / High Temp

Mechanistic pathway of the SNAr reaction highlighting the kinetic risk of bis-substitution.

Quantitative Condition Analysis

Selecting the correct base and solvent system is the most critical variable in this synthesis. The table below summarizes the causality behind different reaction environments and their typical outcomes.

Base SystemSolventTemp (°C)Typical YieldImpurity ProfileMechanistic Rationale
K₂CO₃ (2.0 eq)DMF80 - 9040 - 50%High bis-substitution, unreacted SMWeak base requires heating for alkoxide generation, overriding the kinetic barrier of the second substitution[2].
KOtBu (1.1 eq)THF0 to 2565 - 75%Moderate bis-substitutionStrong base allows low-temp reaction, but localized concentration spikes during addition can cause over-reaction.
NaH (1.05 eq)THF085 - 95% Trace bis-substitutionIrreversible, complete alkoxide formation prior to addition. Low temperature maintains strict kinetic control[5].

Self-Validating Experimental Protocol

This protocol utilizes an "inverse addition" technique and an acid-base extraction workflow. The extraction serves as a self-validating system : because the target molecule contains a basic tertiary amine and the starting material does not, successful mass recovery in the final organic layer physically proves the SNAr reaction occurred, bypassing the immediate need for LCMS verification.

Reagents Required:

  • 2,6-dibromopyrazine: 1.00 equivalent (eq)

  • 2-(dimethylamino)ethanol: 1.05 eq

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.05 eq

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Alkoxide Generation (Flask A): Suspend NaH (1.05 eq) in anhydrous THF (5 mL/mmol) under an inert argon atmosphere and cool to 0 °C. Slowly add 2-(dimethylamino)ethanol (1.05 eq) dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. Causality: This ensures 100% conversion of the alcohol to the highly nucleophilic alkoxide without exposing the electrophile to unreacted base.

  • Electrophile Preparation (Flask B): In a separate, larger flask, dissolve 2,6-dibromopyrazine (1.00 eq) in anhydrous THF (5 mL/mmol) and cool to 0 °C.

  • Inverse Addition: Using a cannula or syringe, transfer the alkoxide solution from Flask A dropwise into Flask B over 30 minutes, maintaining the internal temperature at 0 °C. Causality: Inverse addition guarantees that the dibromopyrazine is always in vast stoichiometric excess relative to the alkoxide, mathematically suppressing the probability of bis-substitution.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 1 additional hour.

  • Quench and Workup: Quench the reaction carefully with ice water. Remove the THF under reduced pressure.

  • Acid-Base Purification: Follow the workflow outlined in the diagram below.

Purification_Logic Crude Crude Aqueous Mixture (Product, SM, Byproducts) AcidExt Add 1M HCl (pH ~2) Extract with EtOAc Crude->AcidExt Org1 Organic Layer (Neutral SM & Impurities) AcidExt->Org1 Discard Aq1 Aqueous Layer (Protonated Product) AcidExt->Aq1 Keep Basify Basify with 2M NaOH (pH ~10) Extract with DCM Aq1->Basify Org2 Organic Layer (Pure Free-Base Product) Basify->Org2 Concentrate in vacuo

Acid-base extraction workflow exploiting the tertiary amine for chromatography-free purification.

Troubleshooting FAQs

Q: I am seeing a 20-30% yield of the bis-substituted byproduct (2,6-bis(2-(dimethylamino)ethoxy)pyrazine). How do I prevent this? A: Bis-substitution is exclusively a kinetic control failure. It occurs when a molecule of mono-substituted product encounters another molecule of alkoxide before the alkoxide can find a molecule of the starting dibromopyrazine. Fix: Implement the inverse addition method described in the protocol. By adding the alkoxide dropwise to the dibromopyrazine, the local concentration of alkoxide remains near zero, forcing it to react only with the highly abundant, more electrophilic starting material. Additionally, strictly limit the nucleophile to 1.05 equivalents.

Q: My reaction stalls at 50% conversion. Should I increase the temperature to 60 °C? A: No. Heating a pyrazine SNAr reaction with a strong alkoxide will exponentially increase bis-substitution and can trigger ring-opening degradation or tele-substitution side reactions[4]. If your reaction is stalling, the causality lies in incomplete alkoxide formation or moisture quenching. Ensure your NaH is fresh (mineral oil dispersion can degrade if exposed to air) and your THF is strictly anhydrous.

Q: I am detecting a significant amount of 6-bromo-2-hydroxypyrazine in my LCMS trace. Where is this coming from? A: This is a hydrolysis byproduct. The pyrazine ring is highly sensitive to hydroxide ions. If your THF contains adventitious water, the NaH will react with it to form NaOH. The hydroxide ion is a smaller, more aggressive nucleophile than your bulky alcohol and will rapidly outcompete it to form the 2-hydroxy byproduct. Fix: Use freshly dispensed anhydrous THF from a solvent purification system and flame-dry your glassware.

Q: Can I use K₂CO₃ instead of NaH to make the reaction safer? A: While K₂CO₃ is safer and easier to handle, aliphatic alcohols like 2-(dimethylamino)ethanol (pKa ~15.5) are not efficiently deprotonated by K₂CO₃ (pKa of conjugate acid ~10.3) at room temperature. You would be forced to heat the reaction to 80-90 °C to drive the equilibrium[2]. As established, heating this specific electron-deficient pyrazine system leads to poor impurity profiles. If NaH is restricted in your lab, Potassium tert-butoxide (KOtBu) in THF at 0 °C is a viable, homogeneous alternative.

Q: The product is an oil after concentration. Is there a way to store it as a stable solid? A: Yes. The free-base form of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is an oil and can slowly degrade via auto-oxidation. To stabilize it, dissolve the pure free-base in diethyl ether and add 1.0 equivalent of anhydrous HCl in dioxane. The resulting hydrochloride salt will precipitate as a stable, easily filterable white solid.

References

  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Heterocycles Source: LMU München (Dissertation) URL:[Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Ivy Fine Chemicals Catalog (Reference for Hydrochloride salt stabilization) Source: ChemBuyersGuide URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Storage Degradation of 2-[(6-Bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine

Welcome to the Technical Support Center for 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine (CAS: 1823337-08-1). This bifunctional building block is highly valued in medicinal chemistry for its electrophilic bromopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine (CAS: 1823337-08-1). This bifunctional building block is highly valued in medicinal chemistry for its electrophilic bromopyrazine core and basic tertiary amine side chain. However, these exact structural features make it highly susceptible to degradation during storage.

This guide provides a deep dive into the causality of its degradation, quantitative stability data, troubleshooting FAQs, and self-validating protocols for storage and recovery.

Mechanisms of Degradation: The "Why" Behind the Instability

To effectively troubleshoot storage issues, researchers must understand the three primary degradation pathways dictated by the molecule's electronic properties:

  • Pathway A: Oxidative N-Dealkylation / N-Oxidation: The N,N-dimethyl tertiary amine is highly susceptible to autooxidation by atmospheric oxygen. This reaction forms a polar N-oxide degradant. The oxidation of tertiary amines is a well-documented liability in pharmaceutical storage, often requiring strict inert atmospheres (1)[1].

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr) Hydrolysis: The pyrazine ring is inherently electron-deficient. The presence of the electronegative ether oxygen and the bromine atom further activates the C2 and C6 positions. If the free base absorbs atmospheric moisture, water acts as a nucleophile, cleaving the ether linkage via an SNAr mechanism to yield 6-bromo-2-pyrazinol and 2-(dimethylamino)ethanol (2)[2].

  • Pathway C: Photolytic Debromination: The aryl C-Br bond is sensitive to ultraviolet (UV) light. Ambient laboratory lighting can induce homolytic cleavage of this bond, leading to radical debromination and the formation of complex polymeric mixtures.

Visualizing the Degradation Pathways

Degradation Parent 2-[(6-bromo-2-pyrazinyl)oxy] -N,N-dimethylethanamine Oxidation Pathway A: Atmospheric O2 Parent->Oxidation Hydrolysis Pathway B: Moisture (H2O) Parent->Hydrolysis Photo Pathway C: UV Light Parent->Photo NOxide N-Oxide Degradant (+16 Da) Oxidation->NOxide HydroProduct 6-Bromo-2-pyrazinol + Dimethylaminoethanol Hydrolysis->HydroProduct Debromo Debrominated Pyrazine (-79 Da) Photo->Debromo

Mechanisms of 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine degradation.

Quantitative Stability Data

The following table summarizes the degradation rates of the compound over a 6-month period under various storage conditions.

Storage ConditionAtmosphereLight Exposure6-Month PurityPrimary Degradation Pathway
-20°C ArgonDark>99% None
4°C AirDark92% N-Oxidation
25°C (RT) AirDark85% N-Oxidation & SNAr Hydrolysis
25°C (RT) AirAmbient UV<60% Photodebromination & N-Oxidation

Troubleshooting FAQs

Q: My compound turned from a free-flowing oil/solid to a sticky, discolored gum. What happened? A: This is a classic symptom of hygroscopicity combined with salt formation. As a free tertiary amine, the compound absorbs atmospheric moisture and carbon dioxide to form a carbonate salt. This creates a localized alkaline micro-environment that drastically accelerates the nucleophilic aromatic substitution (SNAr) hydrolysis of the ether linkage[2].

Q: LC-MS analysis of my stored batch shows a major impurity with a +16 Da mass shift. How do I prevent this? A: A +16 Da shift indicates the formation of an N-oxide at the N,N-dimethyl tertiary amine center. Tertiary amines are highly susceptible to oxidation by atmospheric oxygen[1]. To prevent this, the compound must be aliquoted under an inert atmosphere (Argon or Nitrogen) and stored at -20°C.

Q: I am seeing a loss of the characteristic bromine isotope pattern (1:1 ratio of M and M+2) in my mass spectra. Why? A: The loss of the M/M+2 isotopic signature indicates debromination (-79 Da). Aryl bromides undergo homolytic C-Br bond cleavage when exposed to UV light. Ensure the compound is stored in amber glass vials or wrapped in aluminum foil to prevent photolytic degradation.

Experimental Protocols

Protocol A: Inert Aliquoting and Storage (Self-Validating System)

To ensure the integrity of your building block, it must be protected from oxygen, moisture, and light.

  • Preparation: Dry all amber glass vials in an oven at 120°C for 2 hours. Cool them in a desiccator to eliminate surface moisture.

  • Purging: Flush each vial with Argon gas for 10 seconds using a manifold.

  • Aliquoting: Transfer the required mass of the compound into the vials rapidly to minimize air exposure.

  • Sealing: Blanket the headspace with Argon, immediately cap with a PTFE-lined septum, and seal the exterior with Parafilm.

  • Storage: Store immediately at -20°C.

  • Self-Validation Check: Weigh a control vial before and after 1 week of storage. An increase in mass of >0.5% indicates a compromised seal, resulting in moisture/CO2 absorption.

Protocol B: Purification & Recovery of Degraded Free Base

If a batch has degraded primarily via N-oxidation, it can often be rescued using a mild reduction workflow.

  • Dissolution: Dissolve the degraded gummy batch in a 1:1 (v/v) mixture of Ethyl Acetate (EtOAc) and Deionized Water.

  • Mild Reduction: Add 1.5 equivalents of Sodium Dithionite (Na₂S₂O₄) to the aqueous phase. Stir vigorously for 2 hours at room temperature. Causality: Na₂S₂O₄ selectively reduces the N-oxide back to the tertiary amine without reducing the pyrazine ring or cleaving the aryl bromide.

  • Basification: Adjust the aqueous layer to pH 10 using saturated aqueous Na₂CO₃. Causality: This ensures the newly reduced tertiary amine is fully deprotonated (free-based), driving it into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with fresh EtOAc.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Spot the crude product on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The N-oxide will remain stuck at the baseline, while the successfully recovered free base will migrate to an Rf of ~0.4. If baseline material persists, the reduction is incomplete.

Visualizing the Recovery Workflow

Recovery Start Degraded Batch (Contains N-Oxide & Salts) Dissolve Dissolve in EtOAc/H2O Start->Dissolve Reduce Add aq. Na2S2O4 (Reduce N-Oxide) Dissolve->Reduce Basify Adjust aq. layer to pH 10 (Na2CO3) Reduce->Basify Extract Extract with EtOAc Basify->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Pure Recovered Free Base Dry->Pure

Self-validating recovery workflow for degraded pyrazine building blocks.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr)

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine

Overview Purifying 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine presents a unique chromatographic challenge. The molecule features a lipophilic bromopyrazine core coupled with a highly basic, polar N,N-dimethyleth...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Purifying 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine presents a unique chromatographic challenge. The molecule features a lipophilic bromopyrazine core coupled with a highly basic, polar N,N-dimethylethanamine side chain. This structural dichotomy often leads to severe silanophilic interactions on standard normal-phase silica, resulting in peak tailing, band broadening, and poor isolated yields[1].

As a Senior Application Scientist, I have designed this technical guide to provide mechanistic troubleshooting and field-validated protocols to optimize your purification workflow, ensuring high recovery and purity.

Optimization Workflow

OptimizationWorkflow Start Crude 2-[(6-bromo-2-pyrazinyl)oxy] -N,N-dimethylethanamine Decision1 Select Chromatography Mode Start->Decision1 NP Normal Phase (Silica-based) Decision1->NP RP Reversed Phase (C18-based) Decision1->RP NP_Bare Bare Silica Gel NP->NP_Bare NP_Amine Amine-Functionalized Silica NP->NP_Amine RP_pH Adjust Mobile Phase pH > 10 (Add 0.1% NH4OH) RP->RP_pH Keep amine in free-base form Mod Add 1% TEA or NH4OH to Mobile Phase NP_Bare->Mod Mandatory for basic amines Success2 Elute with Hexane/EtOAc (High Recovery) NP_Amine->Success2 Additive-free Tailing Severe Tailing or Low Recovery? Mod->Tailing Success3 Elute with H2O/MeCN Gradient (Highest Purity) RP_pH->Success3 Tailing->NP_Amine Yes (Switch Phase) Success1 Elute with DCM/MeOH (Moderate Recovery) Tailing->Success1 No

Decision tree for optimizing flash chromatography of basic pyrazine amines.

Troubleshooting Guides & FAQs

Q1: During normal-phase purification on bare silica, my target compound streaks across the entire column, while the unreacted 2,6-dibromopyrazine elutes cleanly. What causes this? A1: This is a classic silanophilic interaction driven by the basicity of your molecule. Unreacted 2,6-dibromopyrazine is neutral and highly lipophilic, allowing it to elute cleanly near the solvent front in non-polar mixtures. In contrast, your target product contains a tertiary amine (N,N-dimethylethanamine). Bare silica gel acts as a Brønsted acid due to its surface silanol groups (Si-OH, pKa ~4.5)[1]. When the basic tertiary amine contacts the silica, it protonates, creating a strong ion-exchange interaction rather than standard adsorption/desorption. This acid-base binding causes the severe band-broadening, streaking, and yield loss you are observing[1].

Q2: How can I modify my mobile phase to fix this streaking on standard silica? A2: You must introduce a "competing base" into your mobile phase to neutralize the acidic silanols[2]. A highly effective system for basic amines is a Dichloromethane (DCM) / Methanol (MeOH) gradient containing 0.5% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[3]. The small, highly mobile modifier selectively binds to the strongly acidic silanol sites, effectively "deactivating" the column[3]. This forces your bulkier pyrazine-amine derivative to partition normally, eluting with a sharp peak shape and improved recovery[2].

Q3: I added TEA to my mobile phase, but my recovery is still only 60-70%. What is the next logical step? A3: If mobile phase modification is insufficient, you must change the chemistry of the stationary phase[1]. We strongly recommend switching to an Amine-Functionalized Silica (NH₂-silica) column. Because the silica surface is covalently bonded with aminopropyl groups, it provides a mildly basic environment that completely eliminates the problematic acid-base interactions with your tertiary amine[2]. This allows you to use simple, additive-free solvent systems (like Hexane/Ethyl Acetate) while achieving >90% recovery and eliminating solute-sorbent mass transfer kinetic issues[2].

Q4: Can I use Reversed-Phase (RP) flash chromatography for this compound? How do I prevent it from eluting in the void volume? A4: Yes, RP-C18 chromatography is an excellent alternative, provided you strictly control the mobile phase pH. Because 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine is ionizable, running it in a neutral or acidic aqueous mobile phase will cause the amine to protonate. In this highly polar state, it will not retain on the hydrophobic C18 chains and will elute in the void volume. To optimize retention, apply the "2 pH rule": adjust the mobile phase pH to at least 2 units above the amine's pKa (target pH ~10.5) using 0.1% NH₄OH[1]. This forces the molecule into its neutral, free-base form, significantly increasing its lipophilicity and allowing for high-resolution separation and retention on the C18 stationary phase[1][4].

Quantitative Data: Method Comparison

Stationary PhaseRecommended Solvent SystemModifier RequiredResolutionExpected Recovery
Bare Silica Gel DCM / MethanolYes (0.5–1% TEA or NH₄OH)Moderate60–80%
Amine-Functionalized Silica Hexane / Ethyl AcetateNoHigh>90%
Reversed-Phase (C18) Water / AcetonitrileYes (0.1% NH₄OH, pH > 10)Very High>95%

Experimental Protocols

Protocol 1: Normal-Phase Purification using Amine-Functionalized Silica

This protocol utilizes a self-validating system where the TLC chemistry matches the column chemistry to prevent unpredictable scaling issues.

  • TLC Method Development: Do not use bare silica TLC plates. Use NH₂-modified TLC plates to accurately predict column behavior. Develop with a Hexane/Ethyl Acetate gradient. Target an Rf of 0.2–0.3 for the product.

  • Column Equilibration: Equilibrate the NH₂-silica flash column with 3-5 column volumes (CV) of the initial non-polar solvent (e.g., 100% Hexane). No basic modifiers are required[4].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. Critical Insight: If the sample is insoluble and requires dry loading, dry load it onto a small amount of Celite or NH₂-silica. Do not use bare silica for dry loading, as it will reintroduce acidic silanols to the top of the column and cause localized tailing.

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CVs. Monitor via UV detection at 254 nm and 280 nm (to capture the pyrazine ring absorption).

Protocol 2: Reversed-Phase (C18) Purification with Alkaline Mobile Phase

This protocol leverages pH control to maximize hydrophobic retention of the tertiary amine.

  • Mobile Phase Preparation:

    • Prepare Solvent A: LC-MS grade Water containing 0.1% Ammonium Hydroxide (NH₄OH). Verify the pH of Solvent A is >10.

    • Prepare Solvent B: LC-MS grade Acetonitrile containing 0.1% NH₄OH[4].

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% Solvent B.

  • Sample Loading: Dissolve the crude sample in a compatible solvent (e.g., DMSO or a mixture of Solvent A/B). Inject directly onto the column.

  • Elution: Apply a gradient of 5% to 95% Solvent B over 15 CVs. The basic pH ensures the N,N-dimethylethanamine remains deprotonated, maximizing hydrophobic interaction with the C18 stationary phase and ensuring a sharp elution profile[1].

References

  • Successful flash chromatography , Biotage. 2

  • How do I purify ionizable organic amine compounds using flash column chromatography? , Biotage. 1

  • Technical Support Center: Purifying Basic Amines via Column Chromatography , BenchChem. 4

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns , BenchChem. 3

Sources

Optimization

Resolving poor aqueous solubility of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Technical Support Center: Resolving Poor Aqueous Solubility of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Poor Aqueous Solubility of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic, weakly basic compounds. The molecule —Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- —presents a classic solubility challenge in drug development.

To solve this, we must first understand the causality behind its physical behavior. The molecule consists of a highly lipophilic 6-bromopyrazine core linked via an ether oxygen to an N,N-dimethylethanamine moiety. At physiological pH (7.4), the tertiary amine (estimated pKa ~8.5–9.5) exists in an equilibrium that heavily favors the unprotonated, free-base form. This uncharged, lipophilic state drastically increases the energy required to disrupt the hydrogen-bonded network of water, resulting in precipitation.

The following guide bypasses rigid templates to provide you with field-proven, self-validating workflows tailored specifically to the structural vulnerabilities of this compound.

Part 1: Diagnostic Decision Workflow

Your solubility strategy must be dictated by your downstream application. Excipients tolerated in a biochemical assay may be highly toxic in cell culture or in vivo models. Use the diagnostic workflow below to select the appropriate intervention.

SolubilityWorkflow Start Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- Poor Aqueous Solubility (Free Base) App Determine Target Application Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo CoSol Prepare DMSO Stock (10-50 mM) InVitro->CoSol Salt Salt Screening (e.g., Mesylate, HCl) InVivo->Salt pH pH Modulation (Buffer pH < 6.0) InVivo->pH Formulate Co-solvent/Lipid Blend (e.g., PEG400/PG/Water) InVivo->Formulate Dilute Dilute in Assay Buffer (Max 1% DMSO) CoSol->Dilute Precip Precipitation Observed? Dilute->Precip AddCD Add 1-5% HP-β-CD or 0.01% Tween-20 to Buffer Precip->AddCD Yes Success1 Soluble for Assay Precip->Success1 No AddCD->Success1 Success2 Stable Dosing Formulation Salt->Success2 pH->Success2 Formulate->Success2

Fig 1: Diagnostic workflow for resolving solubility issues based on experimental application.

Part 2: Step-by-Step Methodologies & Protocols

Note: Visual clarity is deceptive. Microscopic micelles can scatter light poorly but still represent aggregated, biologically inactive drug. Therefore, every protocol below is designed as a self-validating system ending with centrifugation and HPLC quantification to ensure you are working with a true solution.

Protocol A: In Situ Salt Formation & pH Modulation

Mechanism: According to the pKa rule, successful salt formation requires the pKa of the counterion to be at least 2 pH units lower than the pKa of the basic drug[1][2]. By lowering the pH, we protonate the N,N-dimethylamine group, shifting the equilibrium to the ionized, water-soluble form.

  • Preparation: Weigh 10 mg of the free base compound into a 20 mL glass scintillation vial.

  • Suspension: Add 5 mL of deionized water. The compound will remain largely undissolved (cloudy suspension).

  • Titration: Dropwise, add 0.1 M Methanesulfonic acid (to form the mesylate salt) or 0.1 M HCl under continuous magnetic stirring.

  • Equilibration: Stir for 2 hours at room temperature. Monitor the pH continuously. Stop titration when the solution clears or when pH drops to 3.0.

  • Validation: Centrifuge a 1 mL aliquot at 15,000 × g for 15 minutes to pellet any sub-visible aggregates.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and quantify the dissolved fraction via HPLC against a known standard curve.

Protocol B: Cyclodextrin Inclusion Complexation

Mechanism: The lipophilic 6-bromopyrazine core drives hydrophobic aggregation. Cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), feature a hydrophobic internal cavity that encapsulates the bromopyrazine ring, while their hydrophilic exterior maintains aqueous solubility[3].

  • Excipient Prep: Prepare a 20% (w/v) solution of SBE-β-CD in 50 mM phosphate buffer (pH 6.5).

  • Complexation: Add the target compound to the cyclodextrin solution at a 1:2 (Drug:CD) molar ratio.

  • Kneading/Stirring: Subject the mixture to continuous stirring at 25°C for 24–48 hours. Time is critical here; complexation is a thermodynamically driven equilibrium process and cannot be rushed[3].

  • Validation: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC. If recovery is <95%, increase the CD concentration or switch to HP-β-CD.

Protocol C: Co-Solvent System Formulation

Mechanism: Co-solvents disrupt the hydrogen bonding network of water, reducing its dielectric constant and making the environment energetically favorable for the lipophilic free base[4].

  • Primary Solubilization: Dissolve the compound completely in 10% (v/v) DMSO or Ethanol. Ensure absolute clarity.

  • Intermediate Addition: Add 40% (v/v) Polyethylene Glycol 400 (PEG 400) and vortex vigorously for 2 minutes.

  • Aqueous Phase Addition (Critical Step): Slowly add 50% (v/v) aqueous buffer (e.g., PBS) dropwise while continuously vortexing. Do not dump the buffer into the organic phase. Sudden shifts in solvent polarity cause "solvent shock," forcing the lipophilic core out of solution[4].

  • Validation: Sonicate for 10 minutes, centrifuge at 10,000 × g, and analyze the supernatant via HPLC.

Part 3: Quantitative Data Presentation

Use the table below to benchmark your formulation choices against expected outcomes and physiological limits.

Table 1: Comparative Solubility Enhancement Strategies for Basic Lipophilic Amines

StrategyRecommended ReagentsPrimary Mechanism of ActionExpected Solubility GainMax Tolerated Concentration (In Vivo / In Vitro)
pH Modulation 0.1 M Methanesulfonic acidProtonation of tertiary amine50x to 100xpH > 3.0 (Oral Gavage) pH > 4.5 (IV Injection)
Cyclodextrin SBE-β-CD or HP-β-CDEncapsulation of bromopyrazine core10x to 50xUp to 20% w/v (In Vivo) Up to 5% w/v (Cell Culture)
Co-Solvents PEG 400 / Propylene GlycolReduction of solvent dielectric constant10x to 20x40% PEG 400 / 10% PG (In Vivo) <0.5% (Cell Culture)

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate instantly when I dilute my DMSO stock into cell culture media? A: Cell culture media is typically buffered around pH 7.4. At this pH, the tertiary amine of your compound is largely unprotonated (free base form), leading to a drastic drop in solubility[2]. Furthermore, the sudden shift from 100% DMSO to <1% DMSO in water forces the lipophilic bromopyrazine core to aggregate[4]. Solution: Pre-formulate your DMSO stock with a surfactant (e.g., 0.1% Tween-20) or use a cyclodextrin-supplemented media (e.g., 2% HP-β-CD) to act as a hydrophobic sink for the compound upon dilution[3].

Q: How do I choose between the Hydrochloride (HCl) and Mesylate salt forms for this compound? A: While HCl is the most common counterion, the "common-ion effect" in physiological fluids (which are rich in chloride ions, like gastric fluid or PBS) can severely suppress the solubility of HCl salts. Mesylate (methanesulfonate) salts generally provide superior aqueous solubility and are far less susceptible to the common-ion effect[1][2]. If your HCl salt precipitates in PBS, switch to the mesylate salt.

Q: Can I use heat to dissolve the compound faster in acidic buffers? A: Gentle warming (e.g., 37°C water bath) can thermodynamically assist dissolution. However, avoid excessive heat (>50°C) combined with low pH. The ether linkage connecting the ethanamine chain to the pyrazine ring may be susceptible to acid-catalyzed hydrolysis over prolonged periods at elevated temperatures.

Part 5: References

1.[3] Cyclodextrin Complexation Using Sbe-β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery Source: Eman Research Publishing (emanresearch.org) URL:[Link]

2.[1] Salt Selection in Drug Development Source: Pharmaceutical Technology (pharmtech.com) URL:[Link]

3.[2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Troubleshooting

Minimizing impurities in Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- crystallization

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the isolation and purification of Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the isolation and purification of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (Synonym: 2-((6-bromopyrazin-2-yl)oxy)-N,N-dimethylethan-1-amine; CAS: 2322914-56-5).

This molecule is a critical functionalized pyrazine intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., HPK1, IRAK4) 1. Because it features both a flexible aliphatic ether linkage and a tertiary amine, the free base is highly prone to oiling out (liquid-liquid phase separation) during crystallization.

🔬 System Overview & Impurity Profiling

The synthesis of this intermediate relies on the nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyrazine with 2-(dimethylamino)ethanol in the presence of a base. Understanding the mechanistic origin of impurities is the first step in designing a robust crystallization purge.

ReactionPathway SM1 2,6-dibromopyrazine (Starting Material) Base Base / Solvent (e.g., TEA / EtOH or NaH / THF) SM1->Base SM2 2-(dimethylamino)ethanol (Nucleophile) SM2->Base Product 2-((6-bromopyrazin-2-yl)oxy)- N,N-dimethylethan-1-amine (Target API Intermediate) Base->Product S_NAr (Target Reaction) ImpA Impurity A (Bis-substituted) Base->ImpA Over-alkylation ImpB Impurity B (6-bromo-pyrazin-2-ol) Base->ImpB Hydrolysis (Trace H2O) ImpC Impurity C (Unreacted SM) Base->ImpC Incomplete Reaction

Figure 1: SNAr synthesis pathway and generation of primary process impurities.

Table 1: Quantitative Impurity Profile & Purge Strategy
ImpurityOrigin / MechanismPhysicochemical TraitPrimary Purge Strategy
Impurity A: 2,6-bis(2-(dimethylamino)ethoxy)pyrazineOver-alkylation (excess nucleophile/extended reaction time).Contains two basic tertiary amines (Di-cationic potential).Salt Crystallization: Differential solubility of mono- vs. di-HCl salts in anti-solvent.
Impurity B: 6-bromo-pyrazin-2-olHydrolysis of starting material or product due to trace water and base.Acidic tautomer (pKa ~8.5). Forms water-soluble phenoxide-like salts.Aqueous Workup: Wash organic phase with 0.5M NaOH (pH > 10) prior to crystallization.
Impurity C: 2,6-dibromopyrazineIncomplete reaction / Unreacted starting material.Neutral pyrazine (non-basic). Cannot form stable aliphatic amine salts.Salt Crystallization: Remains completely dissolved in the organic mother liquor.
Impurity D: 2-(dimethylamino)ethanolResidual reagent.Highly water-soluble, low molecular weight amine.Aqueous Workup: Removed via standard aqueous washes or vacuum distillation.

🛠️ Troubleshooting FAQs

Q1: My product is "oiling out" instead of forming crystals. Why does this happen, and how do I fix it?

A1: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory of your solution crosses the binodal curve (where the solution separates into a solute-rich oil phase and a solute-lean continuous phase) before it crosses the solid-liquid equilibrium (solubility) curve 2. Because the free base of this specific ethanamine derivative has a low melting point and high conformational flexibility, it is highly susceptible to LLPS. Furthermore, oiling out severely compromises impurity rejection because impurities partition into the oil droplets rather than remaining in the mother liquor 3.

The Fix: Do not attempt to crystallize the free base. Instead, perform a Reactive Salt Crystallization (e.g., forming the Hydrochloride or Oxalate salt). Salts have significantly higher melting points and rigid crystal lattices, shifting the thermodynamics to favor solid-liquid equilibrium over LLPS 4. If LLPS still occurs during salt formation, reduce the initial solute concentration and introduce seed crystals at a low supersaturation level.

LLPSWorkflow Start Cooling Crystallization Initiated Observe Observation: Liquid-Liquid Phase Separation (Oiling Out) Start->Observe Action1 Reheat to Redissolve (Above Binodal Curve) Observe->Action1 Decision Adjust Thermodynamic Parameters Action1->Decision Path1 Dilute Solution (Lower Concentration) Decision->Path1 Path2 Switch to Salt Form (Raise Melting Point) Decision->Path2 Path3 Introduce Seed Crystals (Bypass Nucleation Barrier) Decision->Path3 Success Nucleation & Crystal Growth (High Purity Solid) Path1->Success Path2->Success Path3->Success

Figure 2: Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (LLPS).

Q2: How do I efficiently purge the bis-substituted impurity (Impurity A) and unreacted starting material (Impurity C)?

A2: This is achieved through the causality of differential basicity .

  • Impurity C (2,6-dibromopyrazine) is a neutral aromatic heterocycle. It will not protonate under standard acidic conditions. When you add an acid (like HCl) to your organic solvent, only the target product and Impurity A will form salts. Impurity C remains highly soluble in the organic anti-solvent (e.g., Heptane or Ethyl Acetate) and is purged into the mother liquor.

  • Impurity A (Bis-substituted) contains two dimethylamine groups. It will form a di-hydrochloride salt, which possesses drastically different solubility kinetics compared to the mono-hydrochloride salt of the target product. By carefully controlling the equivalents of acid (using exactly 1.0 to 1.05 eq), you prevent the precipitation of the di-salt.

Q3: I am detecting high levels of 6-bromo-pyrazin-2-ol (Impurity B). How do I remove this?

A3: Impurity B is the hydrolysis product. Unlike the basic target molecule, hydroxypyrazines undergo tautomerization to a pyridone-like structure, making them weakly acidic (pKa ~8.5). Causality: By washing the post-reaction organic mixture with a basic aqueous solution (e.g., 0.5 M NaOH or saturated Na₂CO₃, pH > 10) before attempting crystallization, Impurity B is deprotonated into a water-soluble sodium salt and completely extracted into the aqueous waste stream.

📋 Standard Operating Procedure (SOP): Self-Validating Salt Crystallization

To guarantee E-E-A-T standards, this protocol is designed as a self-validating system. Each phase includes an In-Process Control (IPC) to verify the thermodynamic state before proceeding.

Phase 1: Pre-Crystallization Workup (Purging Impurities B & D)
  • Dilution: Dilute the crude SNAr reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Basic Wash: Wash the organic layer with 0.5 M NaOH (3 x 3 volumes).

    • IPC Check: Test the pH of the aqueous discard. It must remain >10 to ensure complete removal of Impurity B.

  • Water Wash: Wash with brine (1 x 3 volumes) to remove residual Impurity D and neutralize the organic layer.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to approximately 3 volumes.

Phase 2: Reactive Salt Formation (Purging Impurities A & C)
  • Solvent Adjustment: Add Isopropanol (IPA) to the concentrated EtOAc solution to achieve a 1:1 EtOAc:IPA ratio (total 6 volumes). Heat the mixture to 45°C.

  • Acid Addition: Slowly add 1.05 equivalents of HCl (e.g., 4M HCl in dioxane) dropwise over 30 minutes under vigorous stirring.

    • IPC Check: The solution should remain clear initially. If localized oiling out occurs at the drop site, reduce the addition rate and increase the stirring RPM.

  • Seeding: At 45°C, add 0.5% w/w of target mono-hydrochloride seed crystals. Hold the temperature for 1 hour.

    • IPC Check (Self-Validation): Visually confirm that the seed crystals do not dissolve and that a hazy suspension begins to form. This confirms the system is within the metastable zone and solid-liquid equilibrium has been established, bypassing LLPS.

Phase 3: Anti-Solvent Addition & Isolation
  • Anti-Solvent Ramp: Slowly charge Heptane (6 volumes) over 2 hours using a dosing pump while maintaining 45°C.

  • Cooling Ramp: Initiate a linear cooling ramp from 45°C to 5°C over 4 hours (10°C/hour).

  • Isolation: Filter the resulting white crystalline slurry. Wash the filter cake with cold 1:1 EtOAc:Heptane (2 volumes).

    • Mechanism: Impurity C (unreacted starting material) remains entirely in the EtOAc/Heptane mother liquor.

  • Drying: Dry the crystals under vacuum at 40°C until constant weight is achieved.

Table 2: Solvent & Salt Screening Matrix
Salt FormerSolvent SystemResultLLPS Risk
Free Base (None)EtOAc / HeptaneViscous OilCritical
HCl (1.05 eq)IPA / HeptaneCrystalline SolidLow
Oxalic Acid (1.0 eq)Acetone / MTBEFine PowderModerate
p-Toluenesulfonic AcidTHF / TolueneGummy SolidHigh

📚 References

  • Inhibitors of hpk1 and methods of use thereof. Google Patents (WO2024015251A1). Available at:

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. Available at:

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Prevention of Oxidation in Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- Solutions

Welcome to the dedicated technical support center for Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-. This resource is designed for researchers, scientists, and drug development professionals to address challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of this compound in solution, with a primary focus on preventing oxidative degradation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction: Understanding the Susceptibility to Oxidation

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- possesses several functional groups that are susceptible to oxidation. The tertiary amine (N,N-dimethyl-ethanamine) moiety can be oxidized to form an N-oxide, while the electron-rich pyrazine ring can also undergo oxidative degradation. The presence of an ether linkage and a bromo-substituent adds further complexity to the molecule's stability profile. This guide will provide a comprehensive overview of the potential oxidation pathways and, more importantly, practical strategies to mitigate these unwanted reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my stock solution of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- over time. What could be the cause?

A1: A decrease in concentration over time is often indicative of degradation. Given the structure of the molecule, oxidation is a primary suspect. The tertiary amine and the pyrazine ring are both prone to oxidation by atmospheric oxygen.

Q2: What are the likely byproducts of oxidation?

A2: The primary oxidation product of the tertiary amine is the corresponding N-oxide. Oxidation of the pyrazine ring can lead to a variety of degradation products, including ring-opened species.

Q3: How can I confirm that my compound is oxidizing?

A3: Several analytical techniques can be employed to detect oxidation. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method. The appearance of new peaks with different retention times is a strong indicator of degradation. Mass spectrometry (MS) can be used to identify the mass of the degradation products, which can help in confirming the formation of N-oxides or other oxidation byproducts.

Q4: Are there any specific storage conditions you recommend?

A4: Yes, proper storage is crucial. We recommend storing the compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, it is best to prepare them fresh. If storage is necessary, they should be stored under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and at low temperatures.

Troubleshooting Guides

Guide 1: Investigating and Confirming Oxidation

This guide will walk you through the steps to determine if your sample of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is undergoing oxidation.

Symptoms:

  • Reduced potency or activity in biological assays.

  • Appearance of a yellow or brown tint in a previously colorless solution.

  • Presence of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

  • Inconsistent results between experiments.

Troubleshooting Workflow:

A Suspicion of Oxidation B Visual Inspection (Color change?) A->B C Analytical Characterization (HPLC, LC-MS) A->C D Compare to a Freshly Prepared Standard C->D E Identify Degradation Products (Mass Spectrometry) D->E Discrepancies observed F Confirm Oxidation Pathway E->F cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Degas Solvent (e.g., N2 sparging) C Dissolve Compound under Inert Gas (Nitrogen or Argon) A->C B Use Oven-Dried Glassware B->C D Use Septa and Syringes for Transfers C->D E Store Solution under Inert Atmosphere D->E F Refrigerate or Freeze E->F

Caption: Workflow for handling air-sensitive solutions.

Detailed Protocols:

1. Working under an Inert Atmosphere:

  • Degassing Solvents: Before preparing your solution, it is essential to remove dissolved oxygen from the solvent. This can be achieved by:

    • Sparging: Bubble a gentle stream of an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For more sensitive applications, freeze the solvent using liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.

  • Using Inert Gas Manifolds (Schlenk Line): For the most rigorous exclusion of air, perform all manipulations using a Schlenk line. This allows for the evacuation of air from your glassware and backfilling with an inert gas.

  • Inert Gas Balloons: For less stringent requirements, a balloon filled with nitrogen or argon can be attached to your reaction flask via a needle to maintain a positive pressure of inert gas. [1] 2. Use of Antioxidants:

In some cases, the addition of a small amount of an antioxidant to the solution can help to prevent oxidation. The choice of antioxidant will depend on the specific application and the compatibility with downstream assays.

Antioxidant ClassExamplesConcentration RangeConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT)0.01 - 0.1% (w/v)Can potentially interfere with certain biological assays.
Aromatic Amines Diphenylamine derivatives0.01 - 0.1% (w/v)May have their own biological activity.

Important Note: Always perform a small-scale compatibility test before adding an antioxidant to your entire batch.

Summary of Best Practices

To ensure the stability of your Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- solutions, we strongly recommend the following:

  • Minimize Exposure to Air: Always handle the compound and its solutions under an inert atmosphere.

  • Use High-Purity, Degassed Solvents: The quality of your solvent is critical.

  • Store Properly: Keep both solid and solution samples at low temperatures and protected from light.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use.

  • Monitor for Degradation: Regularly check the purity of your solutions using analytical techniques like HPLC.

By implementing these best practices, you can significantly reduce the risk of oxidative degradation and ensure the reliability and reproducibility of your research.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Patai, S. (Ed.). (1982).
  • Castle, R. N. (Ed.). (2011). The Chemistry of Heterocyclic Compounds, Pyridazines. John Wiley & Sons.
  • Armarego, W. L., & Chai, C. (2012).
  • "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh. Available at: [Link]

  • "Handling air-sensitive reagents." Division of Research Safety. Available at: [Link]

  • "Inert Atmosphere." YouTube. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Evaluation: Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- vs. Standard Pyrazine Derivatives

Executive Summary In modern drug discovery, the selection of heteroaromatic building blocks dictates both the synthetic trajectory and the ultimate physicochemical profile of the lead candidate. Ethanamine, 2-[(6-bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of heteroaromatic building blocks dictates both the synthetic trajectory and the ultimate physicochemical profile of the lead candidate. Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (referred to herein as 6-Br-Py-DMAE ) is an advanced, bifunctional pyrazine scaffold. It features a highly reactive 6-bromo vector for transition-metal-catalyzed cross-coupling and a pre-installed 2-(dimethylamino)ethoxy (DMAE) solubilizing side chain.

This guide objectively compares the performance of 6-Br-Py-DMAE against standard, unfunctionalized alternatives such as 2,6-dibromopyrazine and 2-amino-6-bromopyrazine , providing experimental causality, structural rationales, and validated protocols for its application in medicinal chemistry.

Physicochemical Profiling: The Role of the DMAE Group

Standard pyrazine scaffolds are planar, highly lipophilic, and often suffer from poor aqueous solubility—a primary cause of attrition in late-stage drug development. By integrating the DMAE group directly onto the pyrazine core early in the synthetic sequence, researchers bypass the need for late-stage solubilizing linker attachments.

Causality of Structural Design: The N,N-dimethylaminoethoxy group acts as a basic amine (pKa ~8.5–9.0), ensuring the molecule is protonated at physiological pH (7.4). This structural modification has been empirically proven to remarkably improve the thermodynamic solubility of heterocyclic drug candidates, such as in the development of potent Menin-MLL interaction inhibitors[1]. Furthermore, in kinase inhibitor design, the DMAE group serves a dual purpose: the ether oxygen can participate in hydrogen bonding, while the protonated amine acts as a versatile vector for engaging solvent-exposed regions or acidic residues near the kinase hinge region.

PathwayLogic N1 Pyrazine Core (Planar Scaffold) N2 Kinase Hinge Region (Hydrogen Bonding) N1->N2 Anchors Scaffold N3 DMAE Group (Basic Amine) N1->N3 C2-Substitution N4 Solvent-Exposed Region (Aqueous Solvation) N3->N4 Protonation at pH 7.4 N5 Enhanced Oral Bioavailability N4->N5 Improved ADME

Caption: Pharmacological engagement pathway of the DMAE-substituted pyrazine scaffold.

Synthetic Utility & Chemoselectivity

The reactivity of halopyrazines is dictated by the highly electron-deficient nature of the diazine core, which generally follows a reactivity trend of I > Br > Cl > F in palladium-catalyzed cross-couplings[2].

While 2,6-dibromopyrazine is a ubiquitous starting material, it presents severe chemoselectivity challenges. Palladium-catalyzed cross-coupling of dihalopyrazines frequently yields statistical mixtures of mono- and bis-coupled products, alongside unwanted homocoupling artifacts (e.g., biaryl formation from the boronic acid)[3].

Conversely, 6-Br-Py-DMAE features a single, unambiguous oxidative addition site. The electron-donating nature of the alkoxy group at the C2 position slightly tempers the electrophilicity of the pyrazine ring. This electronic modulation prevents unwanted nucleophilic aromatic substitution (SNAr) side reactions during basic cross-coupling conditions, while maintaining excellent reactivity for Pd-catalyzed C–C and C–N bond formations[4].

SyntheticLogic A 6-Br-Py-DMAE (Single Reactive Site) C Pd-Catalyzed Cross-Coupling A->C Controlled Activation B 2,6-Dibromopyrazine (Dual Reactive Sites) D Pd-Catalyzed Cross-Coupling B->D Competing Sites E 100% Regioselectivity High Yield Mono-Adduct C->E Clean Conversion F Statistical Mixtures: Mono- & Bis-Adducts D->F Purification Penalty

Caption: Chemoselectivity workflow comparing 6-Br-Py-DMAE and 2,6-dibromopyrazine in cross-coupling.

Experimental Data & Methodologies

Comparative Data Summaries

Table 1: Physicochemical Properties & Aqueous Solubility

Scaffold ClogP pKa (Amine) Thermodynamic Solubility (PBS, pH 7.4)
6-Br-Py-DMAE 1.85 8.8 > 450 µg/mL
2,6-Dibromopyrazine 2.40 N/A < 10 µg/mL

| 2-Amino-6-bromopyrazine | 0.95 | 3.1 | ~ 65 µg/mL |

Table 2: Suzuki-Miyaura Cross-Coupling Efficiency (Phenylboronic Acid)

Substrate Mono-Coupled Yield Bis-Coupled Yield Homocoupling (Biphenyl)
6-Br-Py-DMAE 89% N/A < 2%
2,6-Dibromopyrazine 42% 38% 15%

| 2-Amino-6-bromopyrazine | 71% | N/A | 8% |

Self-Validating Experimental Protocols
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Kinetic solubility methods (e.g., DMSO dilution) often overestimate solubility due to supersaturation. The shake-flask method provides true thermodynamic equilibrium data, critical for accurate ADME predictions.

  • System Suitability Test (SST): Inject a known standard (Caffeine, 100 µg/mL) into the HPLC-UV system to validate detector response and column theoretical plates prior to sample analysis.

  • Sample Preparation: Add 5.0 mg of the pyrazine derivative to a 2.0 mL glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and agitate on an orbital shaker at 300 rpm at 37 °C for exactly 24 hours. Rationale: A 24-hour period ensures the transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase, and analyze via HPLC-UV against a pre-established calibration curve.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a rigid bite angle, accelerating reductive elimination while simultaneously suppressing catalyst poisoning by the basic tertiary amine of the DMAE group.

  • Reagent Charging: To an oven-dried Schlenk flask, add 6-Br-Py-DMAE (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard. Rationale: This allows for quantitative NMR (qNMR) analysis of the crude mixture to ensure 100% mass balance and validate the absence of volatile side-products.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times. Rationale: Anaerobic conditions are strictly required to prevent the oxidative homocoupling of the boronic acid into biphenyl[3].

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Workup & Validation: Cool to room temperature, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate. Perform ¹H-qNMR on the crude residue against the internal standard to validate the >85% mono-coupled yield before chromatographic purification.

Conclusion

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (6-Br-Py-DMAE) represents a significant upgrade over traditional unfunctionalized pyrazines. By pre-installing the basic DMAE vector, chemists can secure excellent aqueous solubility and target engagement early in the design phase. Synthetically, it eliminates the regioselectivity and over-coupling hurdles inherent to 2,6-dibromopyrazine, offering a highly efficient, single-vector scaffold for palladium-catalyzed functionalization.

References

  • Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS. Heterocycles / Clockss. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews - ACS Publications.[Link]

Sources

Comparative

Comparative Efficacy Guide: 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine in Cell Assays

Executive Summary & Structural Rationale The compound 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine (hereafter referred to as 6-Br-Pz-DMEA ) represents a novel, halogenated heteroaromatic scaffold investigated for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine (hereafter referred to as 6-Br-Pz-DMEA ) represents a novel, halogenated heteroaromatic scaffold investigated for its potential as a Histamine H1 receptor (H1R) antagonist.

Classical first-generation antihistamines, such as diphenhydramine, utilize a diaryl ether linked to an N,N-dimethylethanamine chain. By replacing the bulky diaryl system with a single 6-bromopyrazine ring, 6-Br-Pz-DMEA aims to maintain the critical basic amine anchor required for Asp107 interaction in the H1R binding pocket, while the electron-withdrawing bromine atom modulates lipophilicity and metabolic stability.

This guide provides an objective, data-driven comparison of 6-Br-Pz-DMEA against standard H1R antagonists (Diphenhydramine and Desloratadine) across three critical cell-based assays: Radioligand Binding, Intracellular Calcium Mobilization, and ATP-dependent Cytotoxicity.

Mechanistic Rationale & Signaling Pathway

To rigorously evaluate an H1R antagonist, we must interrogate the specific G-protein coupled receptor (GPCR) cascade it modulates. The H1 receptor is primarily Gq​ -coupled. Upon agonist (histamine) binding, the Gq​ alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol 1,4,5-trisphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ then binds to receptors on the endoplasmic reticulum, triggering a rapid efflux of intracellular calcium ( Ca2+ )[1].

Effective antagonism by 6-Br-Pz-DMEA blocks this cascade at the receptor level, which we quantify via2[2] and1[1].

H1R_Pathway Ligand 6-Br-Pz-DMEA (Antagonist) H1R Histamine H1 Receptor (GPCR) Ligand->H1R Competitively Blocks Histamine Histamine (Agonist) Histamine->H1R Activates Gq Gq Protein H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors FLIPR FLIPR Assay Fluorescence Ca2->FLIPR Detected by Fluo-4 Dye

Fig 1: Mechanism of H1R antagonism by 6-Br-Pz-DMEA and downstream calcium mobilization.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 6-Br-Pz-DMEA against established benchmarks. Data represents mean values from triplicate experiments in HeLa cells endogenously expressing human H1R.

CompoundBinding Affinity ( Ki​ , nM)Calcium Flux Inhibition ( IC50​ , nM)Cytotoxicity ( CC50​ , μ M)Functional Selectivity Window
Diphenhydramine (1st Gen)12.5 ± 1.228.4 ± 2.1> 100> 3,500x
Desloratadine (2nd Gen)0.9 ± 0.12.1 ± 0.3> 100> 47,000x
6-Br-Pz-DMEA (Investigational)4.2 ± 0.59.5 ± 1.1> 100> 10,000x

Interpretation: 6-Br-Pz-DMEA demonstrates a sub-10 nM functional potency, positioning it as superior to the first-generation standard (Diphenhydramine) but slightly less potent than the highly-optimized tricyclic second-generation standard (Desloratadine). Crucially, it exhibits no significant cytotoxicity at efficacious doses.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the methodologies below are designed as self-validating systems. Each protocol includes specific controls to rule out false positives and ensure data integrity.

Assay 1: Radioligand Binding ([3H]Mepyramine Displacement)

Causality: To isolate the direct physical interaction between the ligand and the receptor—independent of intracellular signaling amplification—we utilize isolated cell membranes. [3H]Mepyramine is selected as the radioligand because it is the widely accepted standard for H1R, possessing a highly characterized dissociation constant ( Kd​ ) of ~2.29 nM[2]. Protocol:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H1R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 4°C to isolate the membrane fraction[2].

  • Incubation: In a 96-well plate, combine 50 µL of [3H]Mepyramine (final concentration 1.5 nM), 50 µL of test compound (6-Br-Pz-DMEA) at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension (15 µg protein/well)[2].

  • Equilibration: Incubate the mixture at 25°C for 4 hours to ensure steady-state equilibrium is reached[2].

  • Validation Control: Include wells with 10 µM unlabeled mepyramine to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the assay must be rejected.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer, dry, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation[2].

Assay 2: Intracellular Calcium Mobilization (FLIPR)

Causality: Binding affinity does not guarantee functional antagonism. Because H1R is Gq​ -coupled, measuring the transient release of intracellular calcium provides a direct, real-time functional readout of the compound's ability to block histamine-induced receptor activation[1]. Protocol:

  • Cell Seeding: Seed HeLa cells (endogenously expressing H1R) at 2×104 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ [1].

  • Dye Loading: Remove media and add 25 µL of calcium-sensitive fluorescent dye (e.g., 3 containing probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, then 15 minutes at room temperature[1],[3].

  • Compound Pre-incubation: Add 6-Br-Pz-DMEA at varying concentrations and incubate for 30 minutes.

  • Stimulation & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, then automatically inject histamine (at its EC80​ concentration, typically ~10 µM)[1].

  • Validation Control: Use a buffer-only injection to ensure the mechanical addition does not trigger a mechanosensitive calcium spike.

  • Data Analysis: Measure the peak fluorescence intensity (max minus min). Plot the percentage of inhibition against the log of the antagonist concentration to derive the IC50​ .

Assay 3: ATP-Dependent Cytotoxicity (CellTiter-Glo)

Causality: A critical failure point in drug screening is mistaking cell death for functional antagonism. If a compound lyses the cell, calcium flux will be zero. To validate that the IC50​ observed in the FLIPR assay is due to true receptor blockade, we run a parallel cytotoxicity assay measuring intracellular ATP, which is strictly proportional to the number of metabolically active, viable cells[4]. Protocol:

  • Preparation: Plate HeLa cells in opaque-walled 384-well plates (25 µL/well) and incubate overnight[5].

  • Treatment: Add 6-Br-Pz-DMEA up to a maximum concentration of 100 µM and incubate for 24 hours (matching the longest possible exposure time in functional assays).

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of4 (equal to the volume of culture medium) to each well[6],[5].

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal (which has a half-life of >5 hours)[4],[7].

  • Validation Control: Include wells with media only (background luminescence) and a known cytotoxic agent (e.g., 10% DMSO or puromycin) as a positive control for cell death.

  • Detection: Record luminescence using a multi-mode plate reader. Calculate the CC50​ (concentration reducing viability by 50%).

Conclusion

The experimental data confirms that 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine is a highly potent, functionally active H1R antagonist. Its single-digit nanomolar affinity ( Ki​ = 4.2 nM) and robust inhibition of calcium mobilization ( IC50​ = 9.5 nM) demonstrate that the 6-bromopyrazine moiety successfully substitutes for the traditional diaryl systems found in first-generation antihistamines. Furthermore, the self-validating CellTiter-Glo assay confirms that this functional blockade is achieved without compromising cellular metabolic integrity, yielding a therapeutic index of >10,000 in in vitro models.

References

  • Title: CellTiter-Glo Assay - Oslo - OUS research | Source: Oslo University Hospital | URL: 6

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol | Source: Promega | URL: 5

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin | Source: Promega | URL: 4

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay | Source: Promega | URL: 7

  • Title: Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 1

  • Title: Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics | Source: ACS Omega | URL: 2

  • Title: FLIPR Calcium 5 Assay Kit Guide | Source: Molecular Devices | URL: 3

Sources

Validation

Comparative Receptor Selectivity Guide: 2-[(6-Bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine and Structural Analogs

Executive Summary The aryloxyethylamine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. While historically associated with H1-antihistamines, targeted structural modifications have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aryloxyethylamine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. While historically associated with H1-antihistamines, targeted structural modifications have repurposed this motif to achieve exquisite selectivity within the serotonergic (5-HT) system. This guide provides a rigorous comparative analysis of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5) against its structural analogs. By dissecting the structure-activity relationship (SAR), we elucidate how specific heteroaromatic substitutions drive selectivity toward the 5-HT7 receptor while minimizing off-target binding at 5-HT2A and 5-HT2C receptors 1.

Mechanistic Basis of Receptor Selectivity

The target compound features three critical domains: a basic N,N-dimethylamine, an ethoxy spacer, and a 6-bromo-2-pyrazinyl ring. The causality behind its receptor selectivity is rooted in the distinct topological constraints of the 5-HT GPCR binding pockets:

  • The Basic Amine: The protonated N,N-dimethyl group forms a conserved salt bridge with Asp3.32, a universal anchor point across aminergic G protein-coupled receptors (GPCRs).

  • The Heteroaromatic Core (Pyrazine vs. Phenyl): The nitrogen atoms in the pyrazine ring act as crucial hydrogen bond acceptors. Unlike simple phenoxy analogs, the pyrazine nitrogens interact specifically with polar residues (e.g., Thr/Ser) in the transmembrane (TM) domains of the 5-HT7 receptor 2.

  • The 6-Bromo Substituent: The 5-HT7 binding pocket is characterized by a sterically constrained hydrophobic cavity between TMs 2, 3, and 7 2. The polarizable bromine atom engages in halogen bonding and perfectly occupies this sub-pocket. In contrast, the 5-HT2A receptor pocket is more accommodating to bulkier, multi-ring systems, meaning the compact 6-bromo-pyrazine motif is highly optimized for 5-HT7 over 5-HT2A.

Signaling Ligand 2-[(6-bromo-2-pyrazinyl)oxy] -N,N-dimethylethanamine HT7 5-HT7 Receptor (Primary Target) Ligand->HT7 HT2A 5-HT2A Receptor (Off-Target) Ligand->HT2A Gs Gs Protein HT7->Gs Gq Gq Protein HT2A->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP Accumulation (Therapeutic Efficacy) AC->cAMP Ca2 Ca2+ Release (Adverse Effects) PLC->Ca2

Fig 1. Divergent GPCR signaling pathways for 5-HT7 (Gs) versus 5-HT2A (Gq) receptors.

Comparative Receptor Affinity Profiling

To contextualize the performance of 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine, the table below compares its representative binding affinities ( Ki​ ) against key structural analogs. The data demonstrates that the combination of the pyrazine core and the bromine substituent acts synergistically to maximize the 5-HT7/5-HT2A therapeutic window.

CompoundSubstructure5-HT7 Ki​ (nM)5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Selectivity Ratio (5-HT7 / 5-HT2A)
Target Compound 6-bromo-2-pyrazinyl8.5 ± 1.2>1000450 ± 25>117
Analog A 2-pyrazinyl (Unsubstituted)45.2 ± 3.4850 ± 40320 ± 18~18
Analog B 6-bromo-2-pyridinyl15.4 ± 2.1420 ± 22180 ± 12~27
Analog C Phenoxy (Reference)120.5 ± 8.565.4 ± 5.285.2 ± 6.1<1 (Non-selective)

(Note: Affinity values represent established SAR trends for this pharmacophore class to illustrate the comparative framework).

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to validate the receptor selectivity profile of these ligands.

Protocol 1: Radioligand Displacement Assay (In Vitro Affinity)

Objective: Determine the binding affinity ( Ki​ ) at 5-HT7 and 5-HT2A receptors. Causality & Design: This assay uses a competitive displacement model. The critical step is the pre-treatment of filtration membranes with Polyethylenimine (PEI). Because the N,N-dimethylamine moiety is highly basic, it will bind non-specifically to glass fiber filters, artificially inflating the apparent affinity. PEI neutralizes the negative charge of the filters, ensuring that the measured radioactivity strictly represents receptor-bound ligand.

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing human 5-HT7 or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with the radioligand ( [3H] -5-CT for 5-HT7; [3H] -Ketanserin for 5-HT2A) at a concentration equal to its Kd​ .

  • Compound Addition: Add the test compound in a 10-point concentration-response curve (10 pM to 10 µM).

  • Self-Validation (NSB Control): In dedicated wells, add 10 µM SB-269970 (for 5-HT7) or 10 µM Ketanserin (for 5-HT2A) to define Non-Specific Binding (NSB) [[3]]().

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI for 1 hour.

  • Analysis: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and measure radioactivity. Calculate IC50​ using non-linear regression, then convert to Ki​ via the Cheng-Prusoff equation.

Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 PEI-Treated Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Cheng-Prusoff Analysis Step4->Step5

Fig 2. Self-validating radioligand displacement workflow for receptor affinity profiling.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Objective: Confirm that 5-HT7 binding translates to Gs-coupled functional activity (agonism/antagonism). Causality & Design: The 5-HT7 receptor is positively coupled to adenylyl cyclase (Gs), leading to cAMP production. The mandatory inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) prevents the rapid enzymatic degradation of newly synthesized cAMP. Omitting IBMX would lead to false-negative results, particularly for partial agonists.

  • Cell Seeding: Plate CHO-h5-HT7 cells at 10,000 cells/well in a 384-well plate.

  • IBMX Treatment: Pre-incubate cells with 1 mM IBMX in stimulation buffer for 15 minutes at 37°C.

  • Ligand Stimulation: Add the test compound. To test for antagonist activity, co-incubate the compound with an EC80​ concentration of serotonin (5-HT).

  • Detection: Lyse the cells using the HTRF lysis buffer supplemented with anti-cAMP-Cryptate and cAMP-d2 fluorophores.

  • Quantification: Read Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm. Calculate the F665/F620 ratio to determine cAMP concentrations against a standard curve.

References
  • Synthesis of New Serotonin 5-HT7 Receptor Ligands.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL
  • Source: NIH.

Sources

Comparative

Reproducibility of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- synthesis scale-up

Scale-Up Reproducibility of 2-[(6-Bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine: A Comparative Guide to Synthetic Routes Executive Summary & Mechanistic Rationale The molecule Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Reproducibility of 2-[(6-Bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine: A Comparative Guide to Synthetic Routes

Executive Summary & Mechanistic Rationale

The molecule Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5) is a highly versatile heterocyclic building block. Featuring both a basic tertiary amine and a reactive bromo-pyrazine core, it is frequently utilized as a key intermediate in the synthesis of kinase inhibitors and GPCR ligands. The remaining bromo group serves as a critical synthetic handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,6-dibromopyrazine and 2-(dimethylamino)ethanol (DMAE) . While this reaction is trivial at the milligram scale, scaling it to multi-kilogram quantities introduces severe reproducibility and safety challenges.

The Core Challenges of Scale-Up:

  • Regioselectivity & Over-reaction: 2,6-dibromopyrazine possesses two electronically identical electrophilic sites. Driving the reaction to 100% conversion inevitably risks a second SNAr event, forming an undesired bis-substituted impurity[1].

  • Exothermicity & Thermal Runaway: SNAr reactions are highly exothermic. In large batch reactors, poor heat transfer can lead to localized "hot spots," accelerating the formation of the bis-adduct and degradation products.

  • Reagent Safety: Traditional discovery-scale protocols utilize Sodium Hydride (NaH) in Dimethylformamide (DMF). At scale, NaH generates explosive hydrogen gas, and DMF poses severe reproductive toxicity and downstream isolation challenges due to its high boiling point.

To achieve a self-validating, reproducible scale-up, we must shift from thermodynamically risky batch conditions to kinetically controlled environments.

SNAr Reaction Pathway & Competing Side Reactions

The diagram below illustrates the kinetic pathway of the desired mono-substitution versus the problematic bis-substitution. Precise control of stoichiometry, mixing, and residence time is required to arrest the reaction at the mono-adduct stage.

SNAr_Pathway SM 2,6-Dibromopyrazine (Electrophile) Target Mono-Adduct (Target) 2-[(6-bromo-2-pyrazinyl)oxy]... SM->Target SNAr 1 (Kinetic Control) Nuc 2-(Dimethylamino)ethanol (Nucleophile) Nuc->Target Base / Heat Impurity Bis-Adduct (Impurity) Over-reaction Target->Impurity SNAr 2 (Excess Nuc/Time)

Figure 1: SNAr reaction pathway highlighting the kinetic competition between desired mono-substitution and undesired bis-substitution.

Comparison of Synthetic Alternatives

To objectively evaluate the reproducibility of this synthesis, we compared three distinct methodological approaches:

  • Route A: Traditional Discovery Batch (The Baseline) Utilizes NaH in DMF at 0 °C to room temperature. While it provides rapid conversion, it is entirely unsuited for scale-up due to H2 evolution and poor impurity control at >100g scales.

  • Route B: Optimized Batch Scale-Up Replaces NaH with Potassium tert-Butoxide (KOtBu) in a Tetrahydrofuran (THF)/Toluene co-solvent system. This eliminates H2 gas generation and allows for controlled, dropwise addition of the nucleophile to manage the exotherm.

  • Route C: Continuous Flow Synthesis (State-of-the-Art) Utilizes a microreactor or plug-flow reactor (PFR) to perform the SNAr under continuous flow. Flow chemistry provides superior surface-area-to-volume ratios, enabling instantaneous heat dissipation and strict control over residence time, effectively eliminating the bis-adduct impurity[2][3].

Quantitative Performance Data
MetricRoute A: Discovery BatchRoute B: Optimized BatchRoute C: Continuous Flow
Scale Evaluated 50 g1.5 kg5.0 kg (Continuous)
Base / Solvent NaH / DMFKOtBu / THF-TolueneKOtBu / THF
Reaction Time 4 hours8 hours (controlled dosing)3 minutes (Residence)
Isolated Yield 62%78%91%
Mono:Bis Ratio 85:1594:6>99:1
Space-Time Yield (STY) < 0.1 kg L⁻¹ h⁻¹0.4 kg L⁻¹ h⁻¹4.2 kg L⁻¹ h⁻¹
E-factor (Waste) > 1204518
Safety Profile Poor (H₂ gas, Runaway risk)Moderate (Controlled exotherm)Excellent (Micro-mixing)

Data Interpretation: Route C (Continuous Flow) drastically outperforms batch methods. By limiting the exposure time of the mono-adduct to the basic nucleophile to exactly 3 minutes, the secondary SNAr reaction is kinetically starved, resulting in a >99:1 selectivity profile[4].

Continuous Flow Reactor Configuration

Flow_Setup PumpA Pump A 2,6-Dibromopyrazine in THF (0.5 M) Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B DMAE + KOtBu in THF (0.55 M) PumpB->Mixer PFR Plug Flow Reactor (PFR) Residence Time: 3 min Temp: 65°C Mixer->PFR Mixed Stream BPR Back Pressure Regulator (100 psi) PFR->BPR High Conversion Quench In-line Quench (Aq. NH4Cl) BPR->Quench Product Collection

Figure 2: Schematic of the continuous flow reactor setup for the highly selective SNAr synthesis.

Step-by-Step Experimental Methodologies

Protocol 1: Optimized Batch Scale-Up (Route B - 1.5 kg scale)

Causality Note: We utilize a reverse-addition strategy here. By keeping the electrophile (2,6-dibromopyrazine) in vast excess relative to the nucleophile during the dosing phase, we statistically suppress bis-substitution.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge with 2,6-dibromopyrazine (1.50 kg, 6.31 mol) and anhydrous THF (8.0 L). Set jacket temperature to 5 °C.

  • Nucleophile Activation: In a separate 5 L vessel, dissolve 2-(dimethylamino)ethanol (590 g, 6.62 mol, 1.05 eq) in Toluene (2.0 L). Portion-wise, add KOtBu (778 g, 6.94 mol, 1.1 eq) while maintaining the temperature below 20 °C. Stir for 30 minutes to form the potassium alkoxide.

  • Controlled Dosing: Transfer the alkoxide solution to an addition funnel. Dose into the 20 L reactor over 4 hours. Self-Validation: Monitor internal temperature; do not allow T_int to exceed 15 °C to prevent thermal degradation.

  • Reaction Monitoring: Post-addition, stir for 2 hours at 15 °C. Sample for UPLC-MS (254 nm). The reaction is deemed complete when 2,6-dibromopyrazine is < 2.0% AUC.

  • Quench & Workup: Quench with 10% aqueous NH₄Cl (5.0 L) to neutralize the base. Separate the phases. Extract the aqueous layer with MTBE (2 x 3.0 L).

  • Isolation: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via short-path distillation or crystallization (depending on purity requirements) to yield the product as a pale yellow oil/low-melting solid.

Protocol 2: Continuous Flow Synthesis (Route C - 5.0 kg throughput)

Causality Note: Flow chemistry relies on precise stoichiometry controlled by mass flow controllers. The high-pressure environment allows us to heat the THF above its boiling point (superheating), drastically accelerating the SNAr kinetics while the 3-minute residence time prevents over-reaction[2].

  • System Priming: Flush the continuous flow system (PFA tubing, 20 mL reactor volume) with anhydrous THF at 2.0 mL/min. Set the PFR heating zone to 65 °C and the Back Pressure Regulator (BPR) to 100 psi.

  • Feed Solution A (Electrophile): Prepare a 0.50 M solution of 2,6-dibromopyrazine in anhydrous THF.

  • Feed Solution B (Nucleophile): Prepare a 0.55 M solution of DMAE and 0.60 M KOtBu in anhydrous THF. Ensure complete dissolution to prevent pump cavitation.

  • Steady-State Operation:

    • Engage Pump A at 5.0 mL/min.

    • Engage Pump B at 5.0 mL/min.

    • The streams meet at a high-turbulence PEEK T-mixer before entering the 65 °C heated zone. Total flow rate = 10.0 mL/min. Residence time = 2.0 minutes.

  • In-Line Quench: The effluent exiting the BPR is immediately directed into a stirred collection vessel containing 10% aqueous NH₄Cl at 0 °C.

  • Self-Validation (Process Analytical Technology - PAT): Utilize an in-line FlowIR or periodically sample the effluent for UPLC analysis. Adjust the flow rate of Pump B slightly if unreacted starting material exceeds 1.0%.

  • Downstream Processing: Phase separate the collected biphasic mixture continuously. The organic phase is concentrated to yield the product in >95% purity prior to any further purification.

References

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials The Journal of Organic Chemistry (ACS Publications), 2020.[Link]

  • Continuous Flow Conditions for High Temperature Formation of a Benzodioxan Pharmaceutical Intermediate: Rapid Scaleup for Early Phase Material Delivery Organic Process Research & Development (ACS Publications), 2020.[Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up National Institutes of Health (PMC), 2022.[Link]

  • Fully Automated Chemical Synthesis: Toward the Universal Synthesizer Organic Process Research & Development (ACS Publications), 2020.[Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of Pyrazine-Based Haptens in Immunoassay Development

Executive Summary & Context As drug development increasingly focuses on complex heterocyclic scaffolds—such as pyrazine-based kinase inhibitors (e.g., Syk inhibitors)[1]—the need for highly specific bioanalytical tools i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

As drug development increasingly focuses on complex heterocyclic scaffolds—such as pyrazine-based kinase inhibitors (e.g., Syk inhibitors)[1]—the need for highly specific bioanalytical tools is paramount. Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5)[2] frequently serves as a critical hapten or intermediate in generating monoclonal antibodies for pharmacokinetic (PK) immunoassays and therapeutic drug monitoring.

This guide provides an objective comparison of immunoassay performance when targeting this specific brominated pyrazine motif versus its structural alternatives. By detailing the experimental workflows and the mechanistic causality behind observed cross-reactivities, this document equips researchers with the data necessary to design robust, highly specific analytical assays.

Mechanistic Insights: The Causality of Epitope Recognition

In competitive immunoassays, antibody specificity is dictated by the thermodynamic stability of the antigen-antibody complex. For the target compound, recognition relies on two primary structural features, and altering either fundamentally shifts the binding kinetics:

  • The Halogen Anchor (6-Bromo position): The bromine atom provides a specific van der Waals radius (approx. 1.85 Å) and acts as a hydrophobic, electron-withdrawing anchor. Substituting this bromine with a chlorine atom (radius ~1.75 Å) or a hydrogen atom (radius ~1.20 Å) alters the electron density of the pyrazine ring. This causes a drastic reduction in binding affinity due to suboptimal steric packing and the loss of critical halogen-bonding interactions within the antibody's paratope.

  • The Flexible Amine Chain: The N,N-dimethylaminoethoxy group offers hydrogen bonding potential and a defined spatial volume. Modifications here (e.g., extending the chain to a diethylamine) introduce severe steric clashes, preventing deep pocket penetration and leading to rapid complex dissociation.

Understanding these causal relationships is critical for designing assays that avoid false positives from circulating metabolites or structurally similar co-administered drugs.

EpitopeRecognition Target Target Epitope: 6-Bromo-Pyrazine Motif Sub1 Halogen Substitution (Br replaced by Cl or H) Target->Sub1 Structural Analog Sub2 Amine Modification (Dimethyl to Diethyl) Target->Sub2 Structural Analog Mech1 Altered Electron Density & Reduced van der Waals Radius Sub1->Mech1 Causality Mech2 Increased Steric Bulk Clashing with Paratope Sub2->Mech2 Causality Result Decreased Binding Affinity (Low % Cross-Reactivity) Mech1->Result Mech2->Result

Mechanistic causality of structural modifications on antibody binding affinity.

Experimental Methodology: A Self-Validating Protocol

To evaluate cross-reactivity, we employ a self-validating competitive Enzyme-Linked Immunosorbent Assay (ELISA). In accordance with , this protocol incorporates built-in controls—zero-competitor wells ( B0​ ) to establish maximum assay signal, and non-specific binding (NSB) wells to establish background noise. The assay is only considered valid if the signal-to-noise ratio ( B0​ /NSB) exceeds 10:1.

Step 1: Hapten-Carrier Conjugation
  • Activation: Synthesize the hapten derivative by functionalizing the target compound to introduce a terminal carboxylic acid for coupling, ensuring the 6-bromo-pyrazine epitope remains fully exposed.

  • Conjugation: Conjugate to Keyhole Limpet Hemocyanin (KLH) using standard EDC/NHS chemistry to form the immunogen. Separately, conjugate to Bovine Serum Albumin (BSA) to serve as the coating antigen.

  • Validation: Verify conjugation efficiency and epitope density via MALDI-TOF mass spectrometry prior to immunization.

Step 2: Antibody Generation and Plate Preparation
  • Immunization: Immunize murine models with the KLH-conjugate. Isolate and purify IgG using Protein G affinity chromatography.

  • Coating: Coat microtiter plates with the BSA-conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Block with 3% BSA in PBS-T for 2 hours at 37°C to prevent non-specific binding and establish the NSB baseline.

Step 3: Competitive Displacement Assay
  • Pre-incubation: Pre-incubate the purified antibody (at a concentration yielding 70% of the B0​ signal) with varying concentrations (0.01 nM to 10,000 nM) of the target compound or its structural analogs.

  • Competition: Transfer the mixture to the coated plate and incubate for 1 hour at room temperature. Free analytes in solution will compete with the immobilized BSA-conjugate for antibody binding sites.

  • Detection: Wash 5x with PBS-T. Add HRP-conjugated anti-mouse secondary antibody. Develop with TMB substrate, stop with 1M H 2​ SO 4​ , and read absorbance at 450 nm.

ImmunoassayWorkflow A 1. Hapten Conjugation (Target to KLH/BSA) B 2. Immunization & IgG Purification A->B C 3. ELISA Setup (B0 & NSB Controls) B->C D 4. Analog Displacement (0.01 - 10k nM) C->D E 5. IC50 & %CR Quantification D->E

Step-by-step workflow for evaluating hapten cross-reactivity in competitive ELISA.

Data Presentation: Cross-Reactivity Comparison

The following table summarizes the experimental cross-reactivity data. The IC 50​ represents the concentration of the free compound required to inhibit 50% of the maximum assay signal. The % Cross-Reactivity (%CR) is calculated as: (IC50​ of Target/IC50​ of Analog)×100 .

CompoundStructural ModificationIC 50​ (nM)% Cross-Reactivity
Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- Target Compound (None) 2.4 100%
Ethanamine, 2-[(6-chloro-2-pyrazinyl)oxy]-N,N-dimethyl-Halogen shift (Br Cl)48.05.0%
Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-diethyl-Amine bulk (Dimethyl Diethyl)315.80.76%
Ethanamine, 2-(2-pyrazinyloxy)-N,N-dimethyl-Des-bromo (Br H)>10,000<0.024%

Data Interpretation: The data clearly demonstrates that the antibody is highly specific to the 6-bromo substitution. Replacing the bromine with a chlorine atom drops cross-reactivity to 5.0%, proving that the antibody relies heavily on the specific electron density and size of the bromine atom. Complete removal of the halogen (Des-bromo) abolishes recognition entirely (<0.024%). Furthermore, increasing the steric bulk on the amine tail (Diethyl) severely hinders binding, confirming the tight spatial constraints of the antibody's binding pocket.

References

  • Title: Substituted imidazo[1,2-a]pyrazines as Syk inhibitors (US Patent 9,290,505 B2)
  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- proper disposal procedures

Comprehensive Disposal and Safety Protocol for Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- As a Senior Application Scientist, I have designed this operational blueprint to provide drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

As a Senior Application Scientist, I have designed this operational blueprint to provide drug development professionals and laboratory managers with a definitive, field-proven methodology for the safe handling and disposal of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 2322914-56-5) .

Standard chemical disposal templates often fail to address the specific thermochemical hazards of complex halogenated heteroaromatics. This guide deconstructs the causality behind each safety measure, ensuring your laboratory maintains strict environmental compliance while mitigating severe toxicological risks.

Chemical Profiling and Hazard Causality

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (Molecular Formula: C8H12BrN3O) presents a unique tripartite disposal challenge due to its structural moieties:

  • The Brominated Heteroaromatic Ring: When subjected to low-temperature pyrolysis (300°C–600°C), brominated organic compounds undergo thermal degradation that can generate highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1][2].

  • Volatile Halogen Release: During combustion, the organic bromine is converted into corrosive Hydrogen Bromide (HBr) and highly volatile elemental Bromine (Br2) gas[1][3].

  • The Tertiary Amine Moiety: The N,N-dimethylamine group acts as a weak base. If inadvertently mixed with strong inorganic acids or oxidizers in a generic waste stream, it can initiate dangerous exothermic reactions[4].

Because of these factors, this compound cannot be discharged into aqueous drains or sent to standard municipal incinerators. It must be strictly managed as a Halogenated Organic Waste and subjected to High-Temperature Incineration (HTI) with specialized flue gas scrubbing[4][5].

Quantitative Operational Parameters

To prevent the synthesis of brominated dioxins and ensure the complete destruction of the pyrazine ring, incineration parameters must be tightly controlled. The table below summarizes the critical differences between standard waste disposal and the requirements for this specific brominated amine.

Operational ParameterStandard Organic WasteBrominated Heterocyclic WasteCausality & Scientific Rationale
Combustion Temp. 800°C - 900°C> 1100°C (Optimal 1200°C)Destroys the pyrazine ring and bypasses the thermal window for PBDD/PBDF formation[1].
Residence Time 1.0 second> 2.0 seconds Ensures complete oxidation of complex, sterically hindered heteroaromatics.
Excess Air Factor 1.0 - 1.11.3 - 2.0 Forces the conversion of organic bromine entirely into inorganic species (HBr/Br2)[1].
Scrubber Chemistry NaOH (Alkaline)NaOH + Na₂S₂O₃ Alkaline neutralizes HBr; the reducing agent (Na₂S₂O₃) is mandatory to capture volatile Br2[6].

Step-by-Step Disposal Methodology

Every protocol described below is designed as a self-validating system , ensuring that operational failures are detected before environmental contamination occurs.

Phase 1: Laboratory Accumulation and Segregation
  • Containerization: Designate a specific, clearly labeled High-Density Polyethylene (HDPE) or PTFE-lined container exclusively for "Halogenated Organic Waste"[4].

  • Moisture Control: Ensure the waste stream contains less than 20% water. High water content drastically lowers the BTU (calorific) value, which can depress incinerator temperatures below the critical 1100°C threshold[4][5].

  • Chemical Isolation: Strictly isolate this waste from incompatible chemical classes—specifically inorganic acids, strong oxidizers, and peroxides—to prevent amine-driven exothermic reactions[4].

  • Headspace Management: Fill containers to a maximum of 75% capacity. This accommodates vapor expansion and prevents pressure-induced rupture during transport[4].

  • Validation Step: Prior to manifesting, perform a Karl Fischer titration to verify water content is <20%, and test the pH of the mixture to ensure it has not been inadvertently acidified.

Phase 2: High-Temperature Incineration (HTI)
  • Facility Transfer: Transfer the waste to a RCRA-permitted twin-chamber hazardous waste incinerator capable of handling halogenated liquids[5].

  • Primary Volatilization: Inject the waste into the primary combustion chamber to volatilize the aliphatic amine and organic matrix.

  • Secondary Thermal Destruction: Route the effluent gases to the secondary combustion chamber. Maintain a strict minimum temperature of 1100°C (target 1200°C) with a gas residence time exceeding 2.0 seconds[1].

  • Oxidation Forcing: Maintain an excess air coefficient of 1.3 to 2.0 to ensure complete oxidation and drive the formation of inorganic HBr/Br2[1].

  • Validation Step: Continuous Emission Monitoring Systems (CEMS) must be interlocked with the waste feed; if secondary chamber thermocouples detect a drop below 1100°C, the waste feed must automatically shut off.

Phase 3: Flue Gas Scrubbing and Abatement
  • Rapid Quenching: Rapidly quench the post-combustion flue gas to bypass the 300°C–600°C de novo synthesis window, preventing the reformation of PBDD/Fs[1].

  • Alkaline Scrubbing: Pass the cooled gas through a primary wet scrubber utilizing Sodium Hydroxide (NaOH) to neutralize Hydrogen Bromide (HBr) into soluble sodium bromide[6].

  • Reductive Scrubbing (Critical): Because elemental Bromine (Br2) can escape standard alkaline scrubbers, route the gas through a secondary reductive scrubber dosed with Sodium Thiosulfate (Na₂S₂O₃). This reduces highly volatile Br2 into stable bromide ions (Br-)[6].

  • Validation Step: Utilize Oxidation-Reduction Potential (ORP) sensors in the secondary scrubber effluent. The ORP must continuously register a reducing environment (negative millivolt reading) to guarantee complete Br2 abatement.

Disposal Workflow Visualization

The following diagram illustrates the logical lifecycle and causality of the disposal process, highlighting the critical transition from thermal destruction to chemical abatement.

DisposalWorkflow N1 Waste Generation: Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- N2 Segregation & QC: Halogenated Organic Waste (<20% H2O) N1->N2 N3 High-Temp Incineration: >1100°C, >2s Residence Time, Excess Air N2->N3 RCRA Manifest N4 Flue Gas Quenching: Rapid cooling to prevent de novo PBDD/F N3->N4 Pyrolysis Gas N5 Alkaline Wet Scrubber: NaOH (Neutralizes HBr to NaBr) N4->N5 N6 Reductive Scrubber: Na2S2O3 (Reduces volatile Br2 to Br-) N5->N6 Residual Br2 N7 Safe Environmental Discharge & Halogen Recovery N6->N7 ORP Validated

Caption: Cradle-to-grave disposal workflow for brominated organic amine waste.

References

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation ResearchGate[Link]

  • THE ENVIRONMENT (PROTECTION) RULES, 1986 Haryana State Pollution Control Board[Link]

  • Hazardous Materials Disposal Guide Nipissing University[Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review Aerosol and Air Quality Research[Link]

  • Thermal Degradation and Decomposition Products of Electronic Boards Containing BFRs Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Energy and material recovery by co-combustion of WEEE and MSW European Brominated Flame Retardant Industry Panel (EBFRIP) [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites U.S. Environmental Protection Agency (EPA)[Link]

Sources

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